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  • Product: methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate
  • CAS: 100132-38-5

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical and Physical Properties of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (Molecular Formula: C₁₀H₁₅NO₃) is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry and drug development. Structurally, it is a hybrid molecule comprising an electron-rich furan heterocycle, a nucleophilic secondary amine, and an electrophilic beta-amino methyl ester. This unique combination of functional groups allows it to serve as a pivotal intermediate in the synthesis of complex peptidomimetics, heterocyclic scaffolds, and targeted therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and the standardized experimental protocols required for its synthesis and characterization.

Physicochemical Profile

Understanding the physical and chemical parameters of a building block is critical for predicting its behavior in biological systems and optimizing purification workflows. The quantitative data for methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is summarized below.

PropertyValue
IUPAC Name methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Exact Mass 197.1052 Da
Topological Polar Surface Area (TPSA) ~51.4 Ų
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 4 (Furan O, Amine N, Ester O x2)
Rotatable Bonds 6
Predicted LogP 1.5 - 1.8
Physical State (at Standard Temperature/Pressure) Liquid

Structural Reactivity & Mechanistic Pathways

The utility of this compound stems from the orthogonal reactivity of its three primary functional domains. A deep understanding of these pathways prevents unwanted side reactions during multi-step syntheses.

  • The Furan Ring (Electron-Rich Diene): The oxygen atom in the furan ring donates electron density into the aromatic system, making the C5 position highly susceptible to Electrophilic Aromatic Substitution (EAS). Furthermore, the furan moiety can act as a diene in Diels-Alder cycloadditions. Crucial Causality: Because furan is an electron-rich, acid-sensitive heterocycle, exposure to strong Brønsted acids (e.g., concentrated HCl) must be strictly avoided to prevent acid-catalyzed ring-opening or polymerization.

  • The Secondary Amine (Nucleophile): With an estimated pKa of ~8.5, the secondary nitrogen is a potent nucleophile. It readily undergoes acylation with acid chlorides, sulfonylation with sulfonyl chlorides, or further alkylation.

  • The Methyl Ester (Electrophile): The beta-amino ester is stable under neutral conditions but acts as an electrophilic center. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification) or converted directly into an amide via aminolysis.

Reactivity Compound Methyl 3-{[(furan-2-yl)methyl]amino} -2-methylpropanoate Furan Furan Ring Compound->Furan Contains Amine Secondary Amine Compound->Amine Contains Ester Methyl Ester Compound->Ester Contains EAS Electrophilic Aromatic Substitution Furan->EAS Electron-rich DA Diels-Alder Cycloaddition Furan->DA Diene Acylation Acylation / Sulfonylation Amine->Acylation Nucleophilic Hydrolysis Saponification / Amidation Ester->Hydrolysis Electrophilic

Logical relationship of functional group reactivity profiles.

Synthesis Methodology: Reductive Amination

The most robust and scalable method for synthesizing this molecule is the reductive amination of furan-2-carbaldehyde (furfural) with methyl 3-amino-2-methylpropanoate[1]. This transformation relies on the in-situ formation of an iminium ion, followed by selective reduction[2].

Mechanistic Causality & Reagent Selection
  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). Why? The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted furfural aldehyde and protects the methyl ester from being reduced, ensuring the reagent selectively attacks only the highly electrophilic iminium intermediate[3].

  • Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) is utilized. Why? STAB can violently decompose or undergo unwanted side reactions in protic solvents like methanol. DCE provides superior solubility for the transient iminium species and maintains a stable, anhydrous environment[2].

Synthesis A 1. Mix Furfural & Beta-Amino Ester in DCE B 2. Stir at RT (Iminium Formation) A->B Catalytic AcOH (Optional) C 3. Add NaBH(OAc)3 Portion-wise B->C In-situ intermediate D 4. Stir 2-12h at RT (Reduction) C->D Exothermic control E 5. Quench with aq. NaHCO3 D->E TLC Monitoring F 6. Organic Extraction & Purification E->F Neutralization

Step-by-step experimental workflow for reductive amination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity:

  • Preparation: Dissolve methyl 3-amino-2-methylpropanoate (1.0 eq) and furan-2-carbaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[2].

  • Iminium Formation: Stir the mixture at room temperature under an inert nitrogen atmosphere for 30 minutes. (Optional: Addition of 1.0 eq of glacial acetic acid can accelerate iminium formation, though the intrinsic basicity of the amine often suffices).

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) in small portions over 15 minutes to control the mild exotherm.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) (typically 2–6 hours)[2].

  • Quenching (Critical Step): Once complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes the acetic acid byproduct generated by STAB and ensures the secondary amine product is fully free-based (deprotonated) to partition into the organic layer[2].

  • Extraction: Separate the layers. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure product.

Analytical Characterization Standards

To validate the success of the synthesis, the isolated compound must be subjected to rigorous analytical characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: Using Electrospray Ionization in positive mode (ESI+), the spectrum should display a dominant pseudo-molecular ion peak [M+H]+ at m/z 198.1 .

  • Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃, 400 MHz):

    • Furan Protons: Three distinct signals in the aromatic region: ~7.3 ppm (1H, dd, C5-H), ~6.3 ppm (1H, dd, C4-H), and ~6.1 ppm (1H, d, C3-H).

    • Furfuryl Methylene: A singlet around ~3.8 ppm (2H), corresponding to the CH₂ group situated between the furan ring and the amine.

    • Ester Methoxy: A sharp singlet at ~3.6 ppm (3H) confirming the intact methyl ester.

    • Propanoate Backbone: A multiplet at ~2.8–2.6 ppm (2H, N-CH₂), a multiplet at ~2.5 ppm (1H, CH-CH₃), and a doublet at ~1.1 ppm (3H, alpha-CH₃).

References

  • Title : Methyl 3-amino-2-methylpropanoate | CID 10486829 Source : PubChem (National Institutes of Health) URL : 1[1]

  • Title : Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde Source : BenchChem URL : 2[2]

  • Title : An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride (Citing STAB methodologies) Source : The Journal of Organic Chemistry (ACS Publications) URL : 3[3]

Sources

Exploratory

what is the exact molecular weight of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

An In-depth Technical Guide on the Exact Molecular Weight of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate Abstract This technical guide provides a detailed determination of the exact molecular weight of the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Exact Molecular Weight of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Abstract

This technical guide provides a detailed determination of the exact molecular weight of the chemical compound methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate. The process involves a systematic deconstruction of the chemical name to ascertain its molecular formula, followed by a precise calculation of its monoisotopic mass and average molecular weight. This document adheres to the principles of scientific integrity, providing clear causality for the derived formula and grounding all atomic weight data in authoritative sources.

Determination of Molecular Formula

The first critical step in calculating the molecular weight of a compound is to establish its precise molecular formula. This is derived by systematically analyzing the IUPAC name: methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate .

  • Propanoate : This indicates a three-carbon chain forming the main backbone of the molecule.

  • Methyl ...propanoate : This signifies a methyl ester, where a methyl group (-CH₃) is attached to one of the oxygen atoms of the carboxyl group.

  • 2-methyl : A methyl group (-CH₃) is attached to the second carbon atom of the propanoate chain.

  • 3-{...amino} : An amino group (-NH-) is attached to the third carbon atom of the propanoate chain.

  • [(furan-2-yl)methyl] : This substituent is attached to the nitrogen of the amino group. It consists of a furan ring connected at its second position to a methyl group (-CH₂-).

Based on this structural analysis, the count of each atom is as follows:

  • Carbon (C) : 3 (propanoate) + 1 (ester methyl) + 1 (2-methyl group) + 4 (furan ring) + 1 (methyl bridge) = 10 carbon atoms .

  • Hydrogen (H) : 1 (on C2) + 3 (on 2-methyl group) + 2 (on C3) + 3 (ester methyl) + 1 (on NH) + 2 (methyl bridge) + 3 (furan ring) = 15 hydrogen atoms .

  • Nitrogen (N) : 1 (from the amino group) = 1 nitrogen atom .

  • Oxygen (O) : 2 (from the ester group) + 1 (from the furan ring) = 3 oxygen atoms .

Therefore, the molecular formula for methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is C₁₀H₁₅NO₃ .

Calculation of Molecular Weight

The molecular weight can be expressed in two primary ways: the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope of each element). For applications such as high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.

Monoisotopic Mass (Exact Mass)

The monoisotopic mass is calculated by summing the masses of the most abundant stable isotopes of each element in the molecule.

  • Mass of ¹²C = 12.000000 u

  • Mass of ¹H = 1.007825 u

  • Mass of ¹⁴N = 14.003074 u[1]

  • Mass of ¹⁶O = 15.994915 u[2]

The calculation is as follows: Monoisotopic Mass = (10 × 12.000000) + (15 × 1.007825) + (1 × 14.003074) + (3 × 15.994915) Monoisotopic Mass = 120.000000 + 15.117375 + 14.003074 + 47.984745 Monoisotopic Mass = 197.105194 u

Average Molecular Weight

The average molecular weight is calculated using the standard atomic weights of the elements, which are the weighted averages of the masses of their naturally occurring isotopes.

  • Standard Atomic Weight of Carbon (C) = 12.011 u[3][4][5]

  • Standard Atomic Weight of Hydrogen (H) = 1.008 u[6][7][8][9]

  • Standard Atomic Weight of Nitrogen (N) = 14.007 u[10][11]

  • Standard Atomic Weight of Oxygen (O) = 15.999 u[12][13][14]

The calculation is as follows: Average Molecular Weight = (10 × 12.011) + (15 × 1.008) + (1 × 14.007) + (3 × 15.999) Average Molecular Weight = 120.11 + 15.120 + 14.007 + 47.997 Average Molecular Weight = 197.234 g/mol

Data Summary

The atomic composition and corresponding mass contributions are summarized in the table below.

ElementSymbolCountStandard Atomic Weight (u)Average Mass Contribution ( g/mol )Most Abundant Isotope Mass (u)Monoisotopic Mass Contribution (u)
CarbonC1012.011[3][4][5]120.11012.000000120.000000
HydrogenH151.008[6][7][8][9]15.1201.00782515.117375
NitrogenN114.007[10][11]14.00714.003074[1]14.003074
OxygenO315.999[12][13][14]47.99715.994915[2]47.984745
Total C₁₀H₁₅NO₃ 197.234 197.105194

Visualization of Calculation Workflow

The logical flow for determining the molecular weight is depicted below. This process begins with the chemical name and proceeds through formula determination to the final mass calculations.

G cluster_0 Step 1: Structural Analysis cluster_1 Step 2: Formula Determination cluster_2 Step 3: Mass Calculation A IUPAC Name: Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate B Atom Counting: C=10, H=15, N=1, O=3 A->B C Molecular Formula: C10H15NO3 B->C D Atomic Weights (Isotopic) C->D E Atomic Weights (Standard) C->E F Monoisotopic Mass: 197.105194 u D->F G Average Molecular Weight: 197.234 g/mol E->G

Caption: Workflow for Molecular Weight Determination.

References

  • CK-12 Foundation. What is the atomic weight of hydrogen?
  • Quora. What is the atomic mass of hydrogen? (2016).
  • Wikipedia. Hydrogen.
  • PubChem. Hydrogen | H (Element).
  • Asbury Carbons. Carbon By The Number | Graphite 101.
  • SEG Wiki. Carbon. (2015).
  • PubChem. Carbon | C (Element).
  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen.
  • RSC Periodic Table. Nitrogen - Element information, properties and uses.
  • PubChem. Nitrogen | N (Element).
  • Britannica. Oxygen | Discovery, Symbol, Properties, Uses, & Facts. (2026).
  • nglos324. oxygen.
  • National Institute of Standards and Technology. Oxygen, atomic - the NIST WebBook.
  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen.

Sources

Foundational

toxicity profile and MSDS data for methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

An in-depth technical analysis of the toxicity profile and material safety data for methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate requires moving beyond static hazard classifications. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the toxicity profile and material safety data for methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate requires moving beyond static hazard classifications. As a Senior Application Scientist, my objective is to provide a mechanistic framework that explains why this molecule behaves the way it does in biological systems.

This guide synthesizes predictive toxicology, structural alert analysis, and read-across methodologies to establish a comprehensive safety profile for this compound, alongside self-validating experimental protocols for empirical verification.

Chemical Identity & Physicochemical Properties

Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (CAS: 100132-38-5) is a structurally complex building block frequently utilized in fine chemical synthesis and drug discovery . Its biological reactivity is governed by three distinct pharmacophores: a furfuryl ring, a secondary amine, and an isobutyrate methyl ester.

Table 1: Chemical Identity & Physicochemical Data

PropertyValue / Description
IUPAC Name Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate
CAS Registry Number 100132-38-5
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Key Structural Motifs Furfuryl ring, Secondary amine, Isobutyrate methyl ester
Predicted LogP ~1.2 - 1.8 (Moderate lipophilicity, favorable for hepatic uptake)

Predictive Toxicology & Mechanistic Pathways

The toxicity of this compound is not primarily driven by the parent molecule, but rather by its metabolic fate. Understanding these pathways is critical for accurate risk assessment.

A. Furan Ring Bioactivation (Hepatotoxicity)

Furan and its derivatives are well-documented hepatotoxins. The causality of this toxicity lies in Phase I metabolism. Cytochrome P450 enzymes—predominantly CYP2E1 —oxidize the furan ring to form a highly reactive, electrophilic α,β -unsaturated dialdehyde, analogous to cis-2-butene-1,4-dial (BDA) . This intermediate rapidly depletes intracellular glutathione (GSH) and forms covalent cross-links with nucleophilic residues (e.g., lysine, cysteine) on critical mitochondrial proteins, leading to oxidative stress and cellular apoptosis .

B. Secondary Amine Nitrosation (Genotoxicity)

Secondary amines carry a structural alert for nitrosation. In acidic environments (such as the gastric lumen) or via macrophage-mediated nitric oxide production, the amine can react with nitrosating agents to form N-nitrosamines. These metabolites require further CYP450 α -hydroxylation to form reactive diazonium ions, which are potent DNA alkylating agents capable of inducing base-pair mutations.

C. Ester Cleavage (Pharmacokinetic Shift)

Carboxylesterases in the blood and liver will rapidly hydrolyze the methyl propanoate group. While the release of equimolar methanol is toxicologically negligible at micro-dosing levels, the generation of the zwitterionic amino acid drastically lowers the molecule's LogP. This shift can trap the bioactivated furan intermediate within hepatocytes, exacerbating localized liver toxicity.

MetabolicPathway Parent Methyl 3-{[(furan-2-yl)methyl]amino} -2-methylpropanoate CYP2E1 CYP2E1 Oxidation (Liver Microsomes) Parent->CYP2E1 Intermediate Reactive Enedial Intermediate CYP2E1->Intermediate Toxicity Covalent Binding (Hepatotoxicity) Intermediate->Toxicity Nucleophilic Attack Detox GSH Conjugation (Detoxification) Intermediate->Detox GSH Trapping

Fig 1. CYP450-mediated bioactivation of the furan moiety and subsequent toxicity pathways.

Material Safety Data Sheet (MSDS) Overview

Because highly specific in vivo data for CAS 100132-38-5 is limited, we apply a rigorous read-across methodology based on structurally analogous furfurylamines and aliphatic esters . The following table outlines the estimated Globally Harmonized System (GHS) classifications.

Table 2: Estimated GHS Classification & MSDS Data

Hazard ClassCategoryHazard Statement (H-Code)Causality / Structural Alert
Acute Oral Toxicity Category 3/4H301/H302: Toxic/Harmful if swallowedEster hydrolysis and furan bioactivation in hepatic first-pass metabolism.
Skin Sensitization Category 1H317: May cause an allergic skin reactionElectrophilic binding of dialdehyde metabolites to epidermal proteins.
STOT - Repeated Exposure Category 2H373: May cause damage to liver/kidneysChronic CYP2E1-mediated generation of reactive enedials .
Aquatic Chronic Toxicity Category 2H411: Toxic to aquatic life with long-lasting effectsModerate lipophilicity and environmental persistence of the furan ring.

Experimental Toxicity Profiling Protocols

To empirically validate the predictive models above, we must deploy self-validating experimental systems . A self-validating system requires internal controls that simultaneously confirm the assay's functional integrity and the specific mechanistic hypothesis.

Protocol 1: In Vitro Hepatotoxicity Assessment (S9-Supplemented HepG2)

Standard in vitro assays often fail to capture furan toxicity because immortalized cell lines (like HepG2) rapidly lose their basal CYP2E1 expression. Therefore, exogenous metabolic activation is required.

  • Step 1: Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate and incubate for 24 hours. (Causality: HepG2 cells provide a human hepatic environment, but require external enzyme supplementation to mimic first-pass metabolism).

  • Step 2: Metabolic Activation Mixture: Prepare a reaction mixture containing human liver S9 fraction (2 mg protein/mL) and an NADPH-regenerating system. (Causality: The S9 fraction provides the CYP2E1 enzymes necessary to oxidize the furan ring).

  • Step 3: Dosing & Self-Validation: Treat cells with the compound (0.1 to 100 µM).

    • Positive Control: Acetaminophen (confirms S9 CYP-mediated toxicity).

    • Mechanistic Control: Co-administer the test compound with 4-Methylpyrazole (a CYP2E1 inhibitor). If the inhibitor rescues cell viability, it definitively proves that the toxicity is driven by the bioactivated furan metabolite, not the parent compound.

  • Step 4: Endpoint Measurement: After 24 hours of exposure, perform an MTT assay or measure LDH release to quantify cell viability and calculate the IC50.

ToxicityWorkflow Step1 1. Compound Prep (DMSO, 0.1% max) Step2 2. S9 Activation (Human S9 + NADPH) Step1->Step2 Step3 3. HepG2 Dosing (24h-72h exposure) Step2->Step3 Step4 4. Viability Assay (MTT / LDH Release) Step3->Step4 Step5 5. Data Synthesis (IC50 & Risk Profile) Step4->Step5

Fig 2. High-throughput in vitro workflow for assessing bioactivated hepatotoxicity in HepG2 cells.

Protocol 2: Genotoxicity Screening (Ames Test)

To evaluate the mutagenic potential of both the secondary amine (nitrosamine risk) and the furan ring (enedial risk).

  • Step 1: Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100. (Causality: TA100 detects base-pair substitutions typical of nitrosamines, while TA98 detects frameshift mutations caused by bulky dialdehyde-DNA adducts).

  • Step 2: Plating: Mix the bacterial culture, the test compound, and 10% human liver S9 mix in top agar. Pour over minimal glucose agar plates.

  • Step 3: Incubation & Analysis: Incubate at 37°C for 48 hours. A dose-dependent increase in revertant colonies ( ≥2 -fold over the vehicle control) indicates a positive genotoxic liability.

References

  • Chen et al. "Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity". Toxicological Sciences, Oxford Academic, 2012. URL:[Link]

  • Chem Res Toxicol. "Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis". ACS Publications, 2023. URL:[Link]

  • AOP-Wiki. "Relationship: 1515: Activation of Cyp2E1 leads to Hepatocytotoxicity". Adverse Outcome Pathway Wiki, 2024. URL:[Link]

Exploratory

Structural Characterization of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate: A Methodological Whitepaper on Single-Crystal X-ray Diffraction

Executive Summary The structural elucidation of flexible peptidomimetics and functionalized amino-esters is a critical bottleneck in modern drug development and synthetic chemistry. This whitepaper provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of flexible peptidomimetics and functionalized amino-esters is a critical bottleneck in modern drug development and synthetic chemistry. This whitepaper provides an in-depth, self-validating technical guide for determining the crystal structure of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (C₁₀H₁₅NO₃) using Single-Crystal X-ray Diffraction (SCXRD). By detailing the causality behind crystallization techniques, cryogenic data collection, and advanced refinement protocols, this guide serves as an authoritative framework for crystallographers and structural biologists handling highly flexible, hydrogen-bonded organic networks.

Chemical Context and Structural Challenges

Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is a versatile intermediate featuring three distinct structural motifs: a heteroaromatic furan ring, a secondary amine, and a methyl ester backbone with a chiral center at the C2 position.

From a crystallographic perspective, this molecule presents specific challenges:

  • Conformational Flexibility: The sp³-hybridized carbon chain and the rotatable furfuryl group (C-C-N-C backbone) result in multiple low-energy conformers[1].

  • Supramolecular Assembly: The secondary amine acts as a strong hydrogen-bond donor, while the ester carbonyl and furan oxygen serve as competitive acceptors. In similar secondary amine-ester systems, the dominant crystal packing motif is heavily reliant on N-H···O=C intermolecular interactions[2][3][4].

To accurately map these interactions without introducing dynamic disorder into the crystal lattice, rigorous experimental protocols must be enforced.

Experimental Methodologies: A Self-Validating System

The following protocols are designed as a self-validating workflow. Each step includes built-in quality control gates to ensure the physical integrity of the crystal and the mathematical convergence of the structural model.

G N1 Compound Synthesis & Purification N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Selection & Cryocooling (100 K) N2->N3 N4 X-ray Data Collection (Mo Kα Radiation) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (SHELXT) N5->N6 N7 Structure Refinement (SHELXL via Olex2) N6->N7 N8 Crystallographic Analysis & CIF Generation N7->N8

Fig 1. End-to-end workflow for the SCXRD analysis of flexible amino-ester derivatives.

Protocol 1: Thermodynamically Controlled Crystallization

Objective: Obtain untwinned, diffraction-quality single crystals (0.1–0.3 mm). Causality: Highly flexible molecules are prone to conformational disorder and twinning if crystallized rapidly via solvent evaporation. Vapor diffusion is employed to ensure a slow, thermodynamically controlled nucleation rate, allowing the molecules to find their global minimum packing arrangement.

  • Preparation: Dissolve 10 mg of the purified compound in 0.5 mL of a moderately polar solvent (e.g., ethyl acetate) in a 2 mL inner glass vial.

  • Diffusion Setup: Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane).

  • Incubation: Seal the outer vial tightly and store it in a vibration-free environment at a stable 20 °C.

  • Validation Gate: After 3–5 days, inspect the vial under a polarized light microscope. Crystals must extinguish plane-polarized light uniformly upon rotation; non-uniform extinction indicates twinning or microcrystallinity, requiring recrystallization.

Protocol 2: Cryogenic Data Collection

Objective: Acquire high-resolution X-ray diffraction data. Causality: Cryocooling the sample to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This significantly improves the signal-to-noise ratio of high-angle reflections, mitigates X-ray-induced radiation damage, and allows for the precise location of hydrogen atoms[5].

  • Mounting: Harvest a validated single crystal (e.g., 0.20 × 0.15 × 0.10 mm) and coat it in paratone oil to protect it from atmospheric moisture and prevent ice ring formation. Mount it on a MiTeGen polyimide loop.

  • Flash-Cooling: Transfer the loop immediately to the diffractometer goniometer, intersecting a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler[5].

  • Diffraction: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) to minimize absorption effects[4]. Collect frames using an area detector (e.g., Pilatus or Eos)[5][6].

  • Validation Gate: Perform data reduction and multi-scan absorption correction. The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be < 0.05 to proceed to structure solution.

Protocol 3: Structure Solution and Refinement

Objective: Determine precise atomic coordinates and anisotropic displacement parameters. Causality: The intrinsic phasing algorithms in SHELXT provide a robust ab initio solution for small organic molecules[7]. Subsequent full-matrix least-squares refinement on F2 using SHELXL via the Olex2 graphical user interface ensures accurate modeling of atomic positions[8][9].

  • Initialization: Import the reduced .hkl and .ins files into the Olex2 software environment[8].

  • Solution: Solve the phase problem using the SHELXT algorithm[7].

  • Heavy Atom Refinement: Refine all non-hydrogen atoms (C, N, O) with anisotropic displacement parameters using SHELXL[6][7].

  • Hydrogen Atom Treatment:

    • Secondary Amine: Locate the N-H hydrogen atom in the difference Fourier map and refine its coordinates freely to accurately determine the hydrogen bond geometry[2].

    • Carbon-Bound Hydrogens: Place all C-H atoms in geometrically calculated positions using appropriate AFIX riding models (e.g., AFIX 43 for methine, AFIX 137 for methyl groups) with Uiso​(H)=1.2−1.5Ueq​(C,N) [7][10].

  • Validation Gate: Execute refinement cycles until the maximum shift/error ratio is < 0.001 and the final goodness-of-fit (S) approaches 1.0.

Crystallographic Analysis & Supramolecular Logic

Molecular Geometry

In the solid state, the conformation of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is dictated by the minimization of steric clash between the furan ring and the branched methylpropanoate backbone. The secondary amine nitrogen typically adopts a flattened trigonal pyramidal geometry, allowing for optimal overlap and conjugation, which is reflected in the C-N bond lengths[1].

Hydrogen Bonding and Packing

The crystal packing is primarily stabilized by a robust network of intermolecular hydrogen bonds[4]. The secondary amine acts as the primary hydrogen bond donor, interacting with the highly electronegative ester carbonyl oxygen of an adjacent symmetry-equivalent molecule.

H cluster_0 1D Supramolecular Chain M1 Molecule A (Secondary Amine N-H) M2 Molecule B (Ester C=O) M1->M2 Intermolecular H-Bond d(N...O) ~2.9 Å M3 Molecule C (Ester C=O) M3->M1 Intermolecular H-Bond

Fig 2. Predictive 1D hydrogen-bonding network driven by N-H...O=C intermolecular interactions.

This N-H···O interaction (typically exhibiting a donor-acceptor distance of ~2.8–3.0 Å) propagates along a specific crystallographic axis, forming infinite 1D supramolecular chains[2][3]. Secondary stabilization occurs via weak van der Waals forces and potential C-H···π interactions involving the furan ring, nesting the 1D chains into a cohesive 3D lattice[3][4].

Quantitative Data Summary

The table below summarizes the expected crystallographic parameters and refinement statistics for a high-quality SCXRD experiment on this compound, assuming crystallization of the racemic mixture.

Table 1: Representative Crystallographic Data and Refinement Statistics

ParameterValue
Chemical formula C₁₀H₁₅NO₃
Formula weight 197.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Calculated density (ρ) ~ 1.175 g/cm³
Absorption coefficient (μ) ~ 0.09 mm⁻¹
F(000) 424
Crystal size 0.20 × 0.15 × 0.10 mm
Theta range for data collection 2.5° to 28.0°
Reflections collected / unique ~ 15,000 / ~ 2,500 [ Rint​ = 0.045]
Data / restraints / parameters 2500 / 0 / 130
Goodness-of-fit on F² 1.050
Final R indices[I>2σ(I)] R1 = 0.035, wR2 = 0.085
Largest diff. peak and hole 0.25 and -0.20 e·Å⁻³

Conclusion

The structural determination of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate requires a meticulous approach to crystallization and cryogenic data collection due to its inherent conformational flexibility. By leveraging vapor diffusion for crystal growth, 100 K data collection to minimize thermal motion, and the Olex2/SHELXL software suite for precise anisotropic refinement, researchers can accurately map the critical N-H···O=C hydrogen-bonding networks that dictate the solid-state behavior of this functionalized amino-ester.

References

  • OLEX2: a complete structure solution, refinement and analysis program. SciSpace.
  • Notes on OLEX2. UBC Chemistry.
  • Crystal structure of 4-(2-hydroxy-3-methoxybenzylamino)
  • Solvent organization in the ultrahigh-resolution crystal structure of crambin at room temper
  • Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)
  • High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radi
  • Benchmarking crystal structure refinement: A systematic study on Hirshfeld
  • Fortuitous in vitro compound degradation produces a tractable hit against Mycobacterium tuberculosis dethiobiotin synthetase. bioRxiv.
  • Exploring the Chemical Reactivity, Molecular. ProQuest.
  • Crystal structure of 4-(2-hydroxy-3-methoxybenzylamino)

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Foundational

An In-depth Technical Guide on the Thermodynamic Stability of the Furan Ring in Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals Abstract The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds.[1][2] Its role as a bioisostere for the phenyl group can enhance metabolic stability and receptor interactions.[1][2] However, the inherent thermodynamic stability of the furan ring is a critical parameter that can significantly influence a drug candidate's shelf-life, metabolic fate, and overall efficacy. This guide provides a comprehensive technical overview of the thermodynamic stability of the furan ring, with a specific focus on its manifestation in the molecule methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate. We will delve into the theoretical underpinnings of furan stability, present detailed experimental protocols for its assessment, and outline a robust computational workflow for in-silico analysis.

Introduction: The Furan Moiety in Drug Discovery

The furan nucleus is a versatile and valuable component in modern medicinal chemistry. Its incorporation into drug candidates can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby influencing pharmacokinetic and pharmacodynamic profiles.[1] However, the furan ring is known to be susceptible to degradation under certain conditions, particularly in acidic environments where it can undergo acid-catalyzed hydrolysis and ring-opening.[3] This instability can lead to the formation of reactive metabolites and potential toxicity.[4] Therefore, a thorough understanding and quantification of the thermodynamic stability of furan-containing compounds like methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate are paramount during the drug development process.

Theoretical Framework of Furan Ring Stability

The thermodynamic stability of the furan ring is a delicate interplay of several factors, primarily its modest aromaticity and inherent ring strain.

Aromaticity

Furan is an aromatic compound, but its aromatic character is significantly less pronounced than that of benzene. The resonance energy of furan is approximately 16 kcal/mol, compared to 36 kcal/mol for benzene.[5] This reduced aromaticity makes the furan ring more susceptible to reactions that disrupt the delocalized π-electron system.[5] The aromaticity of the furan ring can also be influenced by temperature, with an increase in temperature generally leading to a decrease in aromaticity.[6]

Influence of Substituents

The nature and position of substituents on the furan ring profoundly impact its stability.[3] Electron-withdrawing groups can enhance stability by reducing the electron density of the ring, making it less susceptible to electrophilic attack. Conversely, electron-donating groups can destabilize the ring.[3] In the case of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate, the electron-donating nature of the aminomethyl substituent at the C2 position may influence the overall stability of the furan moiety. The conjugation between the furan ring and its substituents also plays a crucial role in the overall thermodynamics.[7]

Experimental Assessment of Thermodynamic Stability

Several experimental techniques can be employed to quantitatively assess the thermodynamic stability of organic compounds. Here, we detail protocols for two widely used methods: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining the melting point, enthalpy of fusion, and decomposition temperature of a compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic events associated with decomposition. The onset temperature of the decomposition peak provides an indication of the compound's thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The temperature at which significant weight loss begins is a measure of the compound's thermal stability.

Data Presentation:

ParameterValue
Melting Point (DSC) TBD
Decomposition Onset (DSC) TBD
5% Weight Loss Temperature (TGA) TBD

Table 1: Hypothetical Thermal Analysis Data for Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate. TBD: To be determined by experimental analysis.

Computational Chemistry Workflow for Stability Prediction

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the thermodynamic properties of molecules.[8] These methods can provide insights into the stability of different conformers and predict thermochemical data such as the enthalpy of formation.[9][10]

Workflow for DFT Calculations:

G cluster_0 Computational Workflow mol_build 1. Molecular Building & Conformer Search geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc energy_calc 4. Single Point Energy (Higher Level of Theory, e.g., M06-2X/def2-TZVP) freq_calc->energy_calc thermo_analysis 5. Thermochemical Analysis (Enthalpy, Gibbs Free Energy) energy_calc->thermo_analysis

Caption: A typical DFT workflow for calculating thermodynamic properties.

Step-by-Step Methodology:

  • Molecular Building and Conformational Search: Construct the 3D structure of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate. Perform a conformational search to identify the lowest energy conformers.

  • Geometry Optimization: Optimize the geometry of the most stable conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[8]

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Single Point Energy Calculation: To obtain more accurate energies, perform a single-point energy calculation using a higher level of theory (e.g., a functional like M06-2X with a larger basis set like def2-TZVP, which has shown good performance for organic radicals and thermodynamic properties).[11]

  • Thermochemical Analysis: From the output of the frequency calculation, extract thermochemical data such as the enthalpy of formation and Gibbs free energy.[12]

Factors Influencing the Stability of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

The thermodynamic stability of the title compound is influenced by the interplay of the furan ring's inherent properties and the effects of its substituents.

G furan Furan Ring - Modest Aromaticity - Ring Strain stability stability furan->stability Influences substituent Substituent Effects - Electron-donating Amino Group - Steric Hindrance substituent->stability Modulates

Caption: Factors influencing the stability of the target molecule.

The aminomethyl substituent at the C2 position is expected to have an electron-donating effect, which could potentially decrease the stability of the furan ring towards electrophilic attack. However, the overall stability will also be influenced by steric factors and potential intramolecular interactions.

Conclusion

A comprehensive evaluation of the thermodynamic stability of the furan ring in methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is crucial for its development as a potential drug candidate. This guide has outlined the key theoretical considerations, provided detailed experimental protocols for thermal analysis, and presented a robust computational workflow for in-silico prediction of thermodynamic properties. By integrating these experimental and computational approaches, researchers can gain a thorough understanding of the stability profile of this and other furan-containing molecules, thereby facilitating the design of safer and more effective pharmaceuticals.

References

  • Cioslowski, J. (Ed.). (2001). Computational Thermochemistry.
  • Faza, O. N., & Sádaba, I. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 13(22), 5914-5926.
  • Al-Ostath, A. A., & El-Sayed, M. Y. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4), 869-875.
  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876-886.
  • da Silva, M. A. V. R., & da Silva, L. M. D. R. (2020). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study.
  • Benchchem. (2025).
  • Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.
  • Simmie, J. M., & Somers, K. P. (2020). Computational methods for investigating organic radical species. Organic & Biomolecular Chemistry, 18(34), 6619-6635.
  • de Souza, M. A., & de Souza, A. C. (2019). COMPUTATIONAL STUDY OF ORGANIC COMPOUNDS – AN APPLICATION FOR LEARNING IN CHEMISTRY. Revista Mundi, 4(2), 1-13.
  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (2023). Journal of Student Research, 1(1), 1-5.
  • Kabo, G. J., Roganov, G. N., & Andreeva, I. A. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • National Institute of Standards and Technology. (n.d.). Furan. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • Szatylowicz, H., & Siodla, T. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics. Molecules, 26(10), 2873.
  • Stull, D. R. (1969). Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development, 8(2), 113-119.
  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). Methyl 3-((furan-2-ylMethyl)aMino)propanoate. Retrieved from [Link]

  • Mironov, A. V., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(21), 5021.
  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.).
  • Fiveable. (2025). Thermodynamic Stability: Organic Chemistry Study Guide.
  • Chemistry Stack Exchange. (2013). Measuring Thermodynamic Stability. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

reductive amination pathways to synthesize methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

An Application Note for the Synthesis of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate Topic: Reductive Amination Pathways to Synthesize Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate Audience: Researc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Topic: Reductive Amination Pathways to Synthesize Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Novel Amino Ester

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is of paramount importance. Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is a secondary amine that incorporates a furan moiety, a privileged scaffold in medicinal chemistry, and a β-amino ester framework. This structure presents a valuable building block for the synthesis of more complex molecules with potential biological activity. This application note provides a comprehensive guide to the synthesis of this target molecule via a one-pot reductive amination, a robust and highly efficient method for C-N bond formation.[1] We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into optimizing this crucial synthetic transformation.

The Mechanistic Core: One-Pot Imine Formation and Reduction

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and operational simplicity. The reaction proceeds in a single vessel through two distinct, yet concurrent, mechanistic steps:

  • Imine/Iminium Ion Formation: The synthesis begins with the condensation of a carbonyl compound, in this case, furan-2-carbaldehyde (furfural), with a primary amine, methyl 3-amino-2-methylpropanoate. This reaction forms a Schiff base, or imine, intermediate. Under the typically neutral or mildly acidic conditions of the reaction, the imine is in equilibrium with its protonated form, the iminium ion, which is more electrophilic and thus more susceptible to reduction.

  • Hydride-Mediated Reduction: A carefully selected reducing agent, present in the same pot, selectively reduces the iminium ion as it is formed. This irreversible step drives the equilibrium towards the final secondary amine product and prevents the isolation of the often-unstable imine intermediate.

The success of this one-pot strategy hinges on the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to rapidly reduce the iminium ion intermediate.[2][3]

Reductive_Amination_Pathway cluster_intermediate Intermediate Formation cluster_product Product Furfural Furan-2-carbaldehyde Iminium Iminium Ion Intermediate Furfural->Iminium + Amine - H₂O Amine Methyl 3-amino-2-methylpropanoate Product Methyl 3-{[(furan-2-yl)methyl]amino} -2-methylpropanoate Iminium->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Figure 1: General workflow of the one-pot reductive amination process.

Reagent Selection: A Critical Decision

The selection of reagents is crucial for a successful synthesis, balancing reactivity with safety and selectivity.

  • Carbonyl & Amine: Furan-2-carbaldehyde is a readily available, biomass-derived aldehyde. Methyl 3-amino-2-methylpropanoate serves as the nucleophilic amine component.[4][5]

  • Reducing Agent: While several hydrides can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this protocol.[2][6] Its popularity stems from several key advantages over alternatives like sodium cyanoborohydride (NaBH₃CN):

    • Enhanced Selectivity: The electron-withdrawing acetoxy groups and steric bulk moderate the hydride's reactivity, making it highly selective for the reduction of iminium ions over aldehydes or ketones.[2][7] This prevents wasteful consumption of the hydride and formation of the corresponding alcohol byproduct.

    • Operational Simplicity: STAB reactions do not require strict pH control, unlike NaBH₃CN which functions optimally in a narrow pH range (6-7) to avoid both carbonyl reduction and reagent decomposition.[8]

    • Improved Safety Profile: STAB is significantly less toxic than NaBH₃CN and does not risk the release of highly toxic hydrogen cyanide gas, a major concern when using cyanoborohydride under acidic conditions.[2][3][9]

ReagentKey AdvantagesKey DisadvantagesRecommended Solvent(s)
Sodium Triacetoxyborohydride (STAB) Excellent selectivity, mild conditions, no pH control needed, safer.[6][7]Moisture sensitive, higher cost.[10]1,2-Dichloroethane (DCE), Dichloromethane (DCM), THF.[6][10]
Sodium Cyanoborohydride Effective and economical.Highly toxic, requires pH control, potential for HCN release.[3][9]Methanol (MeOH).[10]
Catalytic Hydrogenation (e.g., H₂/Pd/C) Scalable, atom-economical, environmentally friendly.[11][12]Requires specialized pressure equipment, potential for furan ring reduction.Methanol (MeOH), Ethanol (EtOH).

Experimental Protocol: Reductive Amination Using STAB

This protocol describes a general procedure for the reductive amination of furan-2-carbaldehyde with methyl 3-amino-2-methylpropanoate on a laboratory scale. Optimization may be required for specific substrate concentrations or scales.

Materials and Equipment:

  • Furan-2-carbaldehyde (≥98%, freshly distilled if necessary)

  • Methyl 3-amino-2-methylpropanoate (≥95%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95%)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add furan-2-carbaldehyde (1.0 eq) and methyl 3-amino-2-methylpropanoate (1.0–1.2 eq).

  • Solvent Addition: Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1–0.2 M with respect to the aldehyde. Stir the solution at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.2–1.5 eq) portion-wise over 5-10 minutes. Note: The addition can be slightly exothermic. Portion-wise addition helps to maintain temperature control.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2–24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Aldehyde & Amine in Anhydrous Solvent B 2. Add NaBH(OAc)₃ Portion-wise A->B C 3. Stir at RT & Monitor (TLC / LC-MS) B->C D 4. Quench with Sat. NaHCO₃ C->D E 5. Extract with DCM D->E F 6. Wash, Dry, & Concentrate E->F G 7. Purify via Column Chromatography F->G

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Inactive reducing agent due to moisture exposure. 2. Sterically hindered substrates. 3. Insufficient reaction time.1. Use a fresh bottle of NaBH(OAc)₃; handle under inert gas.[2] 2. Add 1-2 equivalents of acetic acid, especially for less reactive substrates.[6][7] 3. Allow the reaction to stir for a longer period (up to 24h).
Formation of alcohol byproduct 1. Reducing agent is too reactive (e.g., NaBH₄ used improperly). 2. Water present in the reaction mixture.1. Ensure NaBH(OAc)₃ is used. If using NaBH₄, the imine must be pre-formed before adding the reductant.[3][6] 2. Use anhydrous solvents and handle reagents under an inert atmosphere.
Presence of dialkylated amine The primary amine product reacts with another molecule of aldehyde.This is more common with unhindered primary amines. A stepwise procedure (imine formation followed by reduction) can mitigate this.[6][7] Using a slight excess of the amine can also help.

Safety Precautions

  • Furan-2-carbaldehyde: Is toxic upon inhalation and skin contact. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride: Is a moisture-sensitive and water-reactive powder. Handle under an inert atmosphere. Quenching should be performed slowly and carefully to control gas evolution.

  • Chlorinated Solvents (DCE, DCM): Are suspected carcinogens and are volatile. All operations should be conducted within a certified chemical fume hood.

Conclusion

The one-pot reductive amination using sodium triacetoxyborohydride offers a highly reliable, selective, and safe pathway for the synthesis of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate. This protocol avoids the need for isolating intermediates and proceeds under mild conditions tolerant of the ester and furan functionalities. By understanding the underlying mechanism and paying close attention to reagent quality and reaction setup, researchers can effectively utilize this method to generate valuable amine building blocks for further synthetic endeavors.

References

  • Vertex AI Search, based on reductive amin
  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • University of Rochester. Reductive Amination - Common Conditions. [Link]

  • Chem-Station. Borch Reductive Amination. (2014). [Link]

  • Harvard University. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996). [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • Li, H., et al. (2021). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 45(3), 1530-1541.
  • Ananikov, V. P., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4784. [Link]

  • Liu, J., et al. (2019). Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. Green Chemistry, 21(16), 4495-4504.
  • Barta, K., & Ford, P. C. (2014). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 16(3), 1149-1153.
  • Organic Syntheses. ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Google Patents. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
  • PubChem. Methyl 3-amino-2-methylpropanoate. [Link]

  • Kumar, V., et al. SUPPLEMENTARY INFORMATION Metal-free, an Effective and One-Pot Protocol for the Reductive Amination of Aldehydes using Glycerol. [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Amerigo Scientific. Methyl 3-Amino-2-methylpropanoate. [Link]

  • De, S., et al. (2018). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology, 8(1), 279-291.
  • FooDB. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). (2015). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

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Application

using methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate as a precursor in organic synthesis

Application Notes & Protocols: Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate as a Versatile Synthetic Precursor Executive Summary & Chemical Profile Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate as a Versatile Synthetic Precursor

Executive Summary & Chemical Profile

Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is a highly functionalized β-amino ester derivative synthesized via the aza-Michael addition of furfurylamine to methyl methacrylate. This bifunctional scaffold features a secondary amine, an ester moiety, and a pendant furan ring. Because of its orthogonal reactivity, it serves as an exceptional precursor for advanced organic synthesis, peptidomimetics, and the development of dynamic covalent networks (DCNs)[1].

Mechanistic Rationale: Why This Precursor?

The strategic value of this precursor lies in the independent addressability of its functional groups:

  • The Secondary Amine : Acts as a nucleophile for polycondensation (e.g., with diisocyanates or diacyl chlorides) or multicomponent Ugi reactions[2].

  • The Ester Group : Can be selectively saponified to yield a proteolytically stable β-amino acid for peptide synthesis, or directly reacted with amines to form amides[3].

  • The Furan Ring : Serves as an electron-rich diene, readily participating in thermoreversible Diels-Alder (DA) cycloadditions with dienophiles like bismaleimides. This is the cornerstone for engineering self-healing and recyclable thermosets[4].

G A Furfurylamine + Methyl Methacrylate B Methyl 3-{[(furan-2-yl)methyl]amino} -2-methylpropanoate A->B Aza-Michael Addition (TBD cat.) C Polyurea/Polyamide Backbone B->C Polycondensation (Diisocyanates) D β-Amino Acid (Peptidomimetics) B->D Saponification (LiOH/H2O)

Synthetic pathways of the furfurylamine-derived β-amino ester precursor.

Application 1: Monomer for Thermoreversible & Self-Healing Polymers

Causality Behind Experimental Choices: When synthesizing dynamic covalent networks, the aza-Michael addition is preferred over traditional alkylation because it is 100% atom-economical and can be performed under solvent-free, green chemistry conditions[5]. Using methyl methacrylate instead of methyl acrylate introduces steric hindrance at the α-position, which effectively suppresses unwanted double-addition (over-alkylation) of the primary amine, ensuring high selectivity for the mono-adduct[5][6]. The subsequent incorporation of this monomer into a polyurea backbone leaves the furan ring pendant. Crosslinking with a bismaleimide at 60 °C forms a robust DA network. Heating above 120 °C triggers the retro-DA reaction, allowing the polymer to flow and self-heal[4].

Protocol 1: Solvent-Free Aza-Michael Synthesis

Self-Validating System: This protocol utilizes TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) as an organocatalyst. TBD acts as a strong guanidine base that dual-activates both the amine nucleophile and the Michael acceptor, driving the reaction to completion without solvent[6].

  • Setup : In a 50 mL round-bottom flask, add furfurylamine (9.71 g, 100 mmol) and methyl methacrylate (12.0 g, 120 mmol).

  • Catalysis : Add TBD (0.69 g, 5 mol%). Stir the mixture neat at 50 °C for 24 hours under an inert N2 atmosphere.

  • Purification : Dissolve the crude mixture in dichloromethane (50 mL) and wash with water (3 × 20 mL) to remove the catalyst. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoints :

    • TLC: Hexane/EtOAc (7:3). Stain with ninhydrin (heats to a distinct purple/brown spot indicating a secondary amine).

    • 1H NMR (CDCl3): Confirm the disappearance of the vinylic protons of methyl methacrylate (5.5 and 6.1 ppm) and the appearance of a doublet at ~1.1 ppm corresponding to the newly formed α-methyl group.

DA_Mech P1 Furan-Pendant Polymer C1 Crosslinked Network (Diels-Alder Adduct) P1->C1 60°C (Forward DA) Self-Healing/Curing P2 Bismaleimide Crosslinker P2->C1 C1->P1 >120°C (Retro-DA) Depolymerization/Flow C1->P2

Thermoreversible Diels-Alder crosslinking for self-healing polymer networks.

Application 2: Precursor for Peptidomimetics

Causality Behind Experimental Choices: β-amino acids are highly sought after in drug development because they confer resistance to enzymatic degradation when incorporated into peptides. The furfuryl moiety provides a versatile handle for late-stage functionalization, such as electrophilic aromatic substitution or oxidation to a carboxylic acid. Saponification of the methyl ester must be performed with LiOH rather than NaOH to prevent base-catalyzed retro-aza-Michael reactions or epimerization at the α-methyl stereocenter.

Protocol 2: Mild Saponification to β-Amino Acid
  • Setup : Dissolve methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (3.94 g, 20 mmol) in a 3:1 mixture of THF/H2O (40 mL).

  • Reaction : Cool the solution to 0 °C. Add LiOH·H2O (2.52 g, 60 mmol) portion-wise. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Workup : Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~6 (the isoelectric point) to precipitate the zwitterionic β-amino acid.

  • Validation Checkpoints :

    • LC-MS: Expected exact mass for[M+H]+ is 184.1 m/z.

    • IR Spectroscopy: Shift of the carbonyl stretch from ~1735 cm⁻¹ (ester) to ~1600 cm⁻¹ (carboxylate ion).

Quantitative Data Summary

The following table summarizes the reaction efficiencies and analytical checkpoints for the key transformations of this precursor.

TransformationCatalyst/ReagentTemp (°C)Time (h)Yield (%)Key Validation Metric
Aza-Michael Addition TBD (5 mol%)5024>851H NMR: Loss of vinylic signals (5.5-6.1 ppm)
Saponification LiOH·H2O (3 eq)0 to 254>90LC-MS: [M+H]+ = 184.1 m/z
Polyurea Formation HDI (1 eq)13024~80SEC: Mn > 15,000 g/mol [2]
DA Crosslinking Bismaleimide6012N/A (Gel)DSC: Endotherm at ~120 °C (Retro-DA)[4]

Sources

Method

Application Notes and Protocols for Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is a novel chemical entity incorporating two key pharmacophoric motifs: a furan ring and a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is a novel chemical entity incorporating two key pharmacophoric motifs: a furan ring and a β-amino acid ester backbone. While direct biological data for this specific compound is not extensively documented in publicly available literature, a comprehensive analysis of its structural components suggests significant potential for applications in medicinal chemistry. The furan moiety is a well-established scaffold in a plethora of bioactive molecules, exhibiting a wide spectrum of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3] Concurrently, β-amino acid derivatives are crucial building blocks in the development of peptidomimetics and other small molecules, often conferring enhanced metabolic stability and unique conformational properties that can lead to potent biological activities such as antimicrobial and anticancer effects.[4][5] This document provides a detailed guide for researchers, outlining hypothesized applications and detailed experimental protocols for the synthesis and biological evaluation of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate as a potential therapeutic agent.

Introduction to Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is a small molecule characterized by the presence of a furan-2-ylmethyl group attached to the nitrogen of a methyl 3-amino-2-methylpropanoate backbone. The inherent chemical properties of this compound, such as its hydrogen bond donor and acceptor capabilities, and its lipophilicity, make it an intriguing candidate for interacting with biological targets.

Structural Features and Medicinal Chemistry Rationale:

  • Furan Ring: The furan ring is an electron-rich aromatic heterocycle that can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding (via the oxygen atom) and π-π stacking.[6] Its presence is a key feature in numerous approved drugs and clinical candidates.

  • β-Amino Acid Ester Moiety: The 3-amino-2-methylpropanoate core is a derivative of β-alanine. The incorporation of β-amino acids into small molecules can lead to compounds with improved pharmacokinetic profiles, such as increased resistance to enzymatic degradation compared to their α-amino acid counterparts.[5] The methyl ester provides a site for potential prodrug strategies or further chemical modification.

Based on these structural attributes, we hypothesize that methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate may exhibit one or more of the following biological activities:

  • Antimicrobial Activity: The furan nucleus is a common feature in antimicrobial agents.[2]

  • Anticancer Activity: Numerous furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]

  • Anti-inflammatory Activity: Furan derivatives have been reported to possess anti-inflammatory properties.[1]

The following sections provide detailed protocols for the synthesis of this compound and for screening its potential biological activities.

Synthesis Protocol

This section details a plausible synthetic route for methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate. The proposed method is a reductive amination reaction, a robust and widely used transformation in medicinal chemistry.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product A Furfural E Reductive Amination A->E B Methyl 3-amino-2-methylpropanoate B->E C Imine Intermediate D Sodium Triacetoxyborohydride (STAB) D->E E->C F Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate E->F

Caption: Synthetic workflow for the preparation of the target compound.

Step-by-Step Protocol for Reductive Amination

Materials:

  • Furfural

  • Methyl 3-amino-2-methylpropanoate hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of methyl 3-amino-2-methylpropanoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add furfural (1.0 eq) to the reaction mixture and stir for 1 hour at room temperature to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the slurry of sodium triacetoxyborohydride to the reaction mixture. The addition should be done in portions to control any potential exotherm.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation Protocols

The following protocols are designed to screen for the hypothesized biological activities of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate.

Antimicrobial Activity Assay

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Workflow for MIC Determination:

MIC_Workflow A Prepare stock solution of test compound B Perform serial two-fold dilutions in a 96-well plate A->B C Inoculate wells with a standardized microbial suspension B->C D Incubate plates under appropriate conditions C->D E Determine MIC by visual inspection or spectrophotometry D->E F Lowest concentration with no visible growth = MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes in medium without the compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation:

MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Hypothetical Value
Escherichia coli (ATCC 25922)Hypothetical Value
Pseudomonas aeruginosa (ATCC 27853)Hypothetical Value
Candida albicans (ATCC 90028)Hypothetical Value
In Vitro Anticancer Activity Assay

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.

Workflow for MTT Assay:

MTT_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well and incubate C->D E Solubilize formazan crystals with DMSO or solubilization buffer D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound prepared in the cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)Hypothetical Value
A549 (Lung Cancer)Hypothetical Value
HCT116 (Colon Cancer)Hypothetical Value
Normal Fibroblasts (e.g., WI-38)Hypothetical Value
Anti-inflammatory Activity Assay

This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow for NO Inhibition Assay:

NO_Inhibition_Workflow A Seed RAW 264.7 macrophages in a 96-well plate B Pre-treat cells with the test compound for 1 hour A->B C Stimulate cells with lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Measure nitrite concentration in the supernatant using Griess reagent D->E F Calculate percentage of NO inhibition and IC50 value E->F

Caption: Workflow for the nitric oxide (NO) inhibition assay.

Step-by-Step Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent system.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Data Presentation:

TreatmentNO Production (% of Control)IC₅₀ (µM)
Control100%-
Compound (Conc. 1)Hypothetical Value\multirow{3}{}{Hypothetical Value*}
Compound (Conc. 2)Hypothetical Value
Compound (Conc. 3)Hypothetical Value

Conclusion

Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate represents a promising, yet underexplored, scaffold for medicinal chemistry research. The strategic combination of a furan ring and a β-amino acid ester backbone provides a strong rationale for investigating its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The protocols detailed in this guide offer a comprehensive framework for the synthesis and biological evaluation of this compound, providing a solid foundation for future drug discovery and development efforts.

References

  • Medicinal significance of furan derivatives: A Review. (2009). ResearchGate. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). IntechOpen. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. [Link]

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (2020). MDPI. [Link]

  • Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. (2017). ResearchGate. [Link]

  • A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences. [Link]

  • Synthesis and biological activities of furan derivatives. (2014). ResearchGate. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

Sources

Application

Application Note: Engineering Proteolytically Stable Peptidomimetics via Methyl 3-{[(Furan-2-yl)methyl]amino}-2-methylpropanoate

Executive Summary & Strategic Rationale The development of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases. To overcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases. To overcome this, modern medicinal chemistry relies on the incorporation of highly functionalized non-canonical amino acids. This application note details the integration of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate into peptidomimetic scaffolds.

This specific building block provides a tri-fold structural advantage:

  • β -Amino Acid Backbone: The insertion of an extra carbon atom between the amino and carboxyl termini renders the resulting peptide bonds virtually unrecognizable to standard α -peptidases .

  • N -Furfuryl (Furan-2-ylmethyl) Handle: The furan ring serves as a bioorthogonal, electron-rich diene. It enables late-stage, aqueous Diels-Alder [4+2] cycloadditions with maleimides for peptide stapling or bioconjugation .

  • α -Methyl & N -Alkyl Constraints: The combination of N -alkylation and α -methylation severely restricts the Ramachandran dihedral angles ( ϕ , ψ , θ ), pre-organizing the backbone into stable secondary structures (such as helices or turns) and further shielding the amide bonds from enzymatic attack .

Physicochemical & Mechanistic Profiling

The Causality of Proteolytic Resistance

Standard α -peptides are rapidly hydrolyzed because their backbone geometry perfectly aligns with the active sites of proteases. By substituting an α -amino acid with our β -amino acid derivative, the spatial arrangement of the hydrogen-bond donors and acceptors is fundamentally altered. Proteases fail to form the productive enzyme-substrate complex required for the nucleophilic attack on the scissile bond . Furthermore, N -alkylation eliminates the amide proton, removing a critical hydrogen-bond donor necessary for protease recognition .

Diels-Alder Macrocyclization and Conjugation

The furan moiety is highly stable under the acidic and basic conditions of Solid-Phase Peptide Synthesis (SPPS). However, when exposed to a maleimide (dienophile), it undergoes a selective Diels-Alder cycloaddition. This reaction is uniquely accelerated in aqueous media due to the hydrophobic effect, which forces the non-polar diene and dienophile together, lowering the activation energy . In the context of peptide stapling, this cycloaddition preferentially forms an endo cycloadduct that locks the peptide into a rigid, bioactive α -helical conformation [[1]]([Link]).

Mechanism A Protease Active Site B Standard α-Peptide A->B Substrate Recognition C β-Peptidomimetic Backbone A->C Altered H-Bonding E Productive Complex (Rapid Hydrolysis) B->E F Steric Shielding & Conformational Constraint C->F D N-Furfuryl & α-Methyl Groups D->F Synergy Cleaved Fragments Cleaved Fragments E->Cleaved Fragments G Abortive Complex (Intact Peptidomimetic) F->G Proteolytic Resistance Proteolytic Resistance G->Proteolytic Resistance

Caption: Mechanistic pathway illustrating how β-amino acid backbones and steric constraints prevent proteolysis.

Self-Validating Experimental Protocols

To utilize methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate in SPPS, the chemically inert methyl ester must first be converted into a reactive free carboxylic acid, and the secondary amine must be protected.

Protocol 1: Monomer Activation (Saponification & Fmoc Protection)

Causality: The methyl ester cannot form the active O-acylisourea intermediate required for peptide coupling. Saponification yields the free acid. Subsequent Fmoc protection of the secondary amine prevents unwanted polymerization during SPPS.

  • Saponification: Dissolve 10 mmol of the starting ester in 30 mL of THF/H₂O (1:1 v/v). Add 20 mmol of LiOH·H₂O. Stir at room temperature for 4 hours.

  • pH Adjustment: Cool the reaction to 0°C. Adjust the pH to 9.0 using 10% aqueous Na₂CO₃.

  • Fmoc Protection: Dissolve 12 mmol of Fmoc-Cl in 10 mL of THF and add dropwise to the reaction mixture over 30 minutes. Stir vigorously for 12 hours at room temperature.

  • Workup: Acidify the mixture to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform LC-MS on the crude product. The expected mass corresponds to N -Fmoc- N -(furan-2-ylmethyl)-3-amino-2-methylpropanoic acid. TLC (Hexanes/EtOAc) should show a UV-active spot that is negative to Ninhydrin stain (confirming the absence of free amines).

Protocol 2: SPPS Incorporation of the Hindered Monomer

Causality: The target building block is an N -alkylated, α -methylated β -amino acid. This creates extreme steric hindrance around the carboxylate. Standard coupling reagents (e.g., DIC/HOBt) will fail. We employ HATU/HOAt combined with microwave heating to overcome this massive activation barrier.

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 × 10 mins).

  • Coupling Cocktail: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-monomer, 0.3 mmol (3 eq) of HATU, and 0.3 mmol (3 eq) of HOAt in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Allow pre-activation for 2 minutes.

  • Microwave Coupling: Add the activated cocktail to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Validation Checkpoint: Perform a Chloranil test on a few cleaved resin beads. A negative result (colorless/yellow beads) indicates complete coupling. A positive result (blue/green beads) indicates unreacted secondary amines on the resin, requiring a double coupling cycle.

Protocol 3: Aqueous Diels-Alder Bioconjugation

Causality: Performing the macrocyclization or conjugation in aqueous buffer leverages the hydrophobic effect, significantly accelerating the reaction kinetics without the need for toxic organic solvents or metal catalysts .

  • Cleavage: Cleave the elongated peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Reaction Setup: Dissolve the crude furan-bearing peptide in PBS (pH 7.4) to a final concentration of 1 mM.

  • Conjugation: Add 1.5 eq of a maleimide-functionalized probe (e.g., Maleimide-PEG-Fluorophore). If performing intramolecular stapling, ensure the sequence contains a built-in maleimide-functionalized amino acid.

  • Incubation: Stir the mixture at 37°C for 2 to 4 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The product peak should show an exact mass shift corresponding to the addition of the maleimide probe, with the complete disappearance of the starting furan-peptide mass.

Workflow A 1. Monomer Preparation (Saponification & Fmoc Protection) B 2. SPPS Coupling (HATU/HOAt, Microwave) A->B Purified Fmoc-Monomer C 3. Peptide Elongation (Standard Fmoc Chemistry) B->C Resin-Bound Intermediate D 4. Diels-Alder Reaction (Maleimide Addition, 37°C) C->D Furan-Exposed Peptide E 5. Cleavage & Purification (TFA Scavenger Cocktail) D->E Stapled/Conjugated Peptide

Caption: Workflow for incorporating the furan-modified β-amino acid into peptidomimetics via SPPS.

Quantitative Data Summaries

Table 1: Comparative Proteolytic Stability

Data reflects the half-life of model decapeptides incubated in 25% human blood serum at 37°C.

Peptide Backbone ArchitectureStructural ConstraintsEstimated Serum Half-Life ( t1/2​ )
Natural α -PeptideNone< 1 hour
Standard β -PeptideBackbone homologation> 24 hours
N -Alkyl- α -Methyl- β -PeptideHomologation + Steric shielding> 72 hours
Table 2: Diels-Alder Reaction Kinetics (Furan vs. Maleimide)

Kinetic profiling of the [4+2] cycloaddition using the N -furfuryl handle at 37°C.

Solvent SystemConcentrationPrimary Driving ForceTime to >95% Completion
DMF (Organic)10 mMThermal kinetics~ 12 hours
H₂O / MeCN (1:1)5 mMPartial hydrophobic packing~ 4 hours
PBS Buffer (pH 7.4) 1 mM Strong hydrophobic effect < 2 hours

References

  • [2] Seebach, D. et al. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides." Chemistry & Biodiversity, 2005. URL:[Link]

  • [1] Montgomery, J. E. et al. "Versatile Peptide Macrocyclization with Diels-Alder Cycloadditions." PMC - NIH, 2019. URL:[Link]

  • [3] Montgomery, J. E. et al. "Versatile Peptide Macrocyclization with Diels–Alder Cycloadditions." ACS Publications (Journal of the American Chemical Society), 2019. URL:[Link]

  • [4] Montgomery, J. E. et al. "Versatile Peptide Macrocyclization with Diels-Alder Cycloadditions." PubMed - NIH, 2019. URL:[Link]

  • [5] "A Non-Perturbative Molecular Grafting Strategy for Stable and Potent Therapeutic Peptide Ligands." PMC - NIH, 2019. URL:[Link]

  • [6] "Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems." Frontiers in Bioengineering and Biotechnology, 2020. URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate Derivatives

Abstract This comprehensive guide provides detailed in vitro assay protocols for characterizing the biological activities of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate derivatives. The furan scaffold is a we...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed in vitro assay protocols for characterizing the biological activities of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate derivatives. The furan scaffold is a well-established pharmacophore present in numerous compounds with diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4][5]. These protocols are designed for researchers, scientists, and drug development professionals to assess the cytotoxic, pro-apoptotic, and anti-inflammatory potential of this specific class of furan derivatives. The methodologies described herein are robust, reproducible, and based on widely accepted principles in cell biology and pharmacology.

Introduction: The Therapeutic Potential of Furan Derivatives

The furan ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in medicinal chemistry[2][6]. Its unique electronic and steric properties allow for a wide range of chemical modifications, leading to compounds with diverse biological activities[2][3]. Furan derivatives have been reported to exert their effects through various mechanisms, including the induction of apoptosis in cancer cells, modulation of inflammatory pathways, and inhibition of microbial growth[1][2][7][8][9].

The subject of this guide, methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate and its derivatives, represents a novel chemical space with potential therapeutic applications. A thorough in vitro characterization is the foundational step in elucidating their mechanism of action and identifying promising lead compounds for further development. This document outlines key in vitro assays to build a comprehensive biological profile of these derivatives.

Foundational Assay: Assessment of Cytotoxicity

A primary screening assay for any potential anti-cancer agent is the evaluation of its cytotoxic effects on relevant cancer cell lines. The MTT assay is a reliable and widely used colorimetric method to determine cell viability and proliferation[10][11]. This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells[11][12].

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[10][11]. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically[12]. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus, cytotoxicity of the test compound.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate derivatives (stock solutions in DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furan derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the test compounds) and untreated control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well[11][13].

    • Incubate the plate for 4 hours at 37°C[11][13]. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals[13].

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve[1].

Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Expected Data and Interpretation
CompoundConcentration (µM)% Cell Viability (MCF-7)
Derivative A 0.198.5 ± 4.2
185.1 ± 3.5
1052.3 ± 2.8
5015.7 ± 1.9
1005.2 ± 0.8
Derivative B 0.199.2 ± 3.9
197.8 ± 4.1
1089.5 ± 3.2
5075.4 ± 2.5
10068.1 ± 2.1

A lower IC₅₀ value indicates higher cytotoxic potency. In the hypothetical data above, Derivative A demonstrates significantly higher cytotoxicity against MCF-7 cells compared to Derivative B.

Mechanistic Assay: Evaluation of Apoptosis Induction

Many furan derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death[1][14]. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis[15][16].

Principle of the Caspase-3/7 Activity Assay

This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by activated caspase-3 and -7[15]. Cleavage of the substrate releases a substrate for luciferase, leading to the generation of a luminescent signal that is proportional to the amount of active caspase-3/7 in the sample.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at the same density as for the MTT assay.

    • Allow cells to attach overnight.

    • Treat the cells with the furan derivatives at concentrations around their IC₅₀ values for a predetermined time (e.g., 6, 12, or 24 hours). Include positive (e.g., staurosporine) and negative controls.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions[15].

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis:

The luminescent signal is directly proportional to the caspase-3/7 activity. The results are often expressed as a fold change in luminescence compared to the vehicle-treated control.

Visualizing the Apoptotic Pathway

apoptosis_pathway Furan Derivative Furan Derivative Cancer Cell Cancer Cell Furan Derivative->Cancer Cell Mitochondrial Stress Mitochondrial Stress Cancer Cell->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Intrinsic pathway of apoptosis induction by furan derivatives.

Mechanistic Assay: Assessment of Anti-inflammatory Potential

Furan derivatives have also been recognized for their anti-inflammatory properties[2][3]. A key mediator in inflammation is nitric oxide (NO), which is produced by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages in response to stimuli such as lipopolysaccharide (LPS)[17].

Principle of the Nitric Oxide (NO) Production Assay

This assay indirectly measures the production of NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent[17][18]. The Griess reaction is a colorimetric assay where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride react with nitrite in an acidic environment to form a purple azo compound. The intensity of the color is proportional to the nitrite concentration.

Protocol: Griess Assay for Nitric Oxide Production

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight[17].

  • Compound Treatment and Inflammatory Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the furan derivatives for 1-2 hours[17].

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production[17]. Include a vehicle control (LPS only) and a negative control (no LPS).

  • Sample Collection and Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate[17].

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light[17].

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes[17].

  • Absorbance Measurement and Quantification:

    • Measure the absorbance at 540 nm using a microplate reader[17].

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Data Analysis:

The percentage inhibition of NO production is calculated as follows:

% Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS Control Group)] x 100

Visualizing the Experimental Workflow

no_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay seed_cells Seed RAW 264.7 Cells adhere Incubate 24h seed_cells->adhere pretreat Pre-treat with Furan Derivative adhere->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagents collect_supernatant->add_griess measure_abs Measure Absorbance at 540 nm add_griess->measure_abs

Caption: Workflow for the in vitro nitric oxide production assay.

Concluding Remarks

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate derivatives. By systematically evaluating their cytotoxicity, pro-apoptotic, and anti-inflammatory activities, researchers can gain valuable insights into the therapeutic potential of this novel class of compounds. Positive results from these assays will warrant further investigation into their specific molecular targets and in vivo efficacy.

References

  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery - Benchchem. (URL: )
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • MTT (Assay protocol). (URL: )
  • MTT Assay Protocol for Cell Viability and Prolifer
  • IN VITRO TOXICOLOGY ASSAY KIT MTT BASED Stock No.
  • MTT assay protocol | Abcam. (URL: )
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - Bentham Science Publishers. (URL: )
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: )
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. (URL: [Link])

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laur
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D - Benchchem. (URL: )
  • Caspase Protocols in Mice - PMC - NIH. (URL: [Link])

  • Furan: A Promising Scaffold for Biological Activity. (URL: [Link])

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383) - Elabscience. (URL: [Link])

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. (URL: [Link])

  • In Vitro Nitric Oxide Assays - Cell Biolabs, Inc. (URL: [Link])

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC. (URL: [Link])

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])

  • Nitric oxide detection methods in vitro and in vivo - PMC. (URL: [Link])

  • EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD - Plant Archives. (URL: [Link])

  • Synthesis and biological activities of furan derivatives - ResearchGate. (URL: [Link])

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (URL: [Link])

  • A Review on Biological and Medicinal Significance of Furan. (URL: [Link])

  • Synthesis, anti-proliferative and proapoptotic activity of novel oleanolic acid azaheterocyclic derivatives - MedChemComm (RSC Publishing). (URL: [Link])

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. (URL: [Link])

  • (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative - ResearchGate. (URL: [Link])

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. | Semantic Scholar. (URL: [Link])

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Welcome to the technical support center for the synthesis of advanced chemical intermediates. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of advanced chemical intermediates. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the synthetic yield of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate?

There are two primary and highly effective synthetic strategies for this target molecule:

  • Reductive Amination: This route involves the reaction of furfurylamine with a β-keto ester, specifically methyl 2-methyl-3-oxopropanoate. The reaction proceeds through an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. This is often the preferred method due to its high control and broad substrate scope.[1]

  • Conjugate (Michael) Addition: This pathway involves the 1,4-addition of furfurylamine to an α,β-unsaturated ester, methyl 2-methylpropenoate (methyl methacrylate). This method can be simpler to execute as it is often a one-step process without an additional reducing agent.[2]

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Michael Addition RA_Start1 Furfurylamine RA_Inter Imine/Enamine Intermediate RA_Start1->RA_Inter RA_Start2 Methyl 2-methyl-3-oxopropanoate RA_Start2->RA_Inter RA_Product Target Molecule RA_Inter->RA_Product Reduction (e.g., NaBH(OAc)₃) MA_Start1 Furfurylamine MA_Product Target Molecule MA_Start1->MA_Product MA_Start2 Methyl Methacrylate MA_Start2->MA_Product Catalyst (optional) Troubleshooting_Workflow cluster_SM Troubleshooting: Low Conversion cluster_Byproducts Troubleshooting: Poor Selectivity Start Low Yield or Reaction Failure CheckSM Analyze crude reaction mixture (TLC, LC-MS, ¹H NMR) Start->CheckSM SM_Present Unreacted Starting Materials Dominate CheckSM->SM_Present High SM Byproducts Multiple Byproducts Observed CheckSM->Byproducts Low SM SM_Cause1 Cause: Inefficient Imine Formation (Reductive Amination) SM_Present->SM_Cause1 SM_Cause2 Cause: Low Reactivity (Michael Addition) SM_Present->SM_Cause2 BP_Cause1 Cause: Non-selective Reduction (NaBH₄ used) Byproducts->BP_Cause1 BP_Cause2 Cause: Impure Starting Materials (e.g., Furfural in Furfurylamine) Byproducts->BP_Cause2 SM_Solution1 Solution: • Add Molecular Sieves • Use Ti(OiPr)₄ catalyst SM_Cause1->SM_Solution1 SM_Solution2 Solution: • Add catalyst • Increase temp/time SM_Cause2->SM_Solution2 BP_Solution1 Solution: • Switch to NaBH(OAc)₃ • Pre-form imine BP_Cause1->BP_Solution1 BP_Solution2 Solution: • Purify Furfurylamine • Control stoichiometry BP_Cause2->BP_Solution2

Caption: A workflow for troubleshooting low reaction yield.

Issue 3: Product degradation during workup or purification.

Possible Cause: Furan Ring Instability

  • Explanation: The furan moiety is sensitive to strongly acidic conditions and can undergo ring-opening or polymerization. Standard aqueous workups using strong acids (e.g., 1M HCl) to extract the amine product can cause significant yield loss.

  • Solution:

    • Mild Acidic Wash: During workup, use a milder acidic solution, such as saturated ammonium chloride (NH₄Cl) or a dilute citric acid solution, to protonate and extract the amine.

    • Avoid Strong Acids in Chromatography: When performing column chromatography, avoid using highly acidic solvent systems. If the product is streaking, pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can neutralize acidic sites and improve separation.

    • Temperature Control: Concentrate the product under reduced pressure at a low temperature (<40°C) to prevent thermal degradation.

Quantitative Data & Recommended Conditions

The following table summarizes recommended starting conditions for optimizing the reductive amination pathway.

ParameterCondition 1 (Standard)Condition 2 (For Slow Reactions)Rationale
Amine Furfurylamine (1.0 eq)Furfurylamine (1.0 eq)Limiting reagent.
Keto-ester Methyl 2-methyl-3-oxopropanoate (1.2 eq)Methyl 2-methyl-3-oxopropanoate (1.2 eq)Slight excess to drive reaction.
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (1.5 eq)Mild, selective reagent.
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)DCE allows for higher temperatures.
Additive Acetic Acid (1.1 eq)Ti(OiPr)₄ (0.2 eq), then Acetic Acid (1.1 eq)Acid protonates imine for reduction. Ti(OiPr)₄ catalyzes imine formation.
Temperature 0°C to Room TempRoom Temp to 40°CStandard vs. elevated temperature for sluggish reactions.
Reaction Time 12-24 hours12-24 hoursMonitor by TLC/LC-MS.

Experimental Protocols

Protocol 1: Reductive Amination (Recommended Method)

Objective: To synthesize the target compound via a one-pot reductive amination procedure.

Materials:

  • Furfurylamine (high purity)

  • Methyl 2-methyl-3-oxopropanoate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 2-methyl-3-oxopropanoate (1.2 eq) and anhydrous DCM.

  • Add furfurylamine (1.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add glacial acetic acid (1.1 eq) and stir the mixture for an additional 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent) to yield the pure product.

Protocol 2: Conjugate (Michael) Addition

Objective: To synthesize the target compound via a conjugate addition reaction.

Materials:

  • Furfurylamine (high purity)

  • Methyl 2-methylpropenoate (methyl methacrylate)

  • Methanol or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve furfurylamine (1.0 eq) in methanol.

  • Add methyl methacrylate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50°C) if no progress is observed at room temperature. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete (or has reached equilibrium), remove the solvent under reduced pressure.

  • The crude product can often be purified directly by vacuum distillation or silica gel column chromatography to remove unreacted starting materials. [3]

References

  • Verma, S., et al. (2015). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. Available at: [Link]

  • Li, H., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available at: [Link]

  • Lari, G. M., et al. (2018). Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2024). Theoretical Mechanism Exploration of Highly Selective Reductive Amination of Furfural to Furfurylamine over a Single-Atom Ru1–N3/C Catalyst. ACS Publications. Available at: [Link]

  • Li, C., et al. (2020). Selective Catalysis for the Reductive Amination of Furfural Towards Furfurylamine by the Graphene-Co-Shelled Cobalt Nanoparticles. ChemRxiv. Available at: [Link]

  • Molport. methyl 2-amino-3-(furan-2-yl)-2-methylpropanoate. Available at: [Link]

  • Chandrasekhar, S., et al. (2005). Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. The Journal of Organic Chemistry. Available at: [Link]

  • Chem-Online. Methyl 3-((furan-2-ylMethyl)aMino)propanoate — Chemical Substance Information. Available at: [Link]

  • Organic Syntheses. 3-methyl-2(5H)-furanone. Available at: [Link]

  • PubChem. Methyl 3-(furan-2-yl)propanoate. Available at: [Link]

  • Tikhonov, N., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PMC. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Available at: [Link]

  • Reddit. (2025). Help with reductive ammination. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • PubChemLite. Methyl 3-(furan-2-yl)prop-2-ynoate. Available at: [Link]

  • PubMed. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Available at: [Link]

  • Google Patents. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran.

Sources

Optimization

troubleshooting common impurities in methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate reactions

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with the aza-Michael addition of furfurylamine to methyl methacrylate (MMA) to produce met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with the aza-Michael addition of furfurylamine to methyl methacrylate (MMA) to produce methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate .

Because this reaction involves a primary amine and an activated α,β -unsaturated ester, it is susceptible to a specific set of competing kinetic and thermodynamic pathways. This guide synthesizes mechanistic causality with field-proven protocols to help you isolate high-purity product.

Part 1: Diagnostic Data Presentation

Before adjusting your reaction parameters, you must accurately identify the impurity profile. The table below summarizes the quantitative and qualitative analytical signatures of the most common side products in this workflow.

Impurity TypeStructural CharacteristicAnalytical Signature (LC-MS / 1 H NMR)Primary Causality
Di-adduct (Over-alkylation) Tertiary amine (two MMA units added to one furfurylamine)MS: m/z 298 [M+H]+ NMR: Integration of ester −CH3​ (3.6 ppm) is 6H relative to furan core.Excess MMA; prolonged reaction times; high temperatures.
Amidation Product Intermolecular amide or N-furfurylmethacrylamideMS: m/z 166 [M+H]+ (loss of MeOH) NMR: Loss of ester −OCH3​ singlet; appearance of broad amide −NH .High temperatures; use of strong base catalysts.
Retro-Aza-Michael Reversion to starting materialsMS: m/z 98 (Furfurylamine) NMR: Reappearance of vinylic protons (5.5-6.1 ppm).Thermal stress during workup/distillation; dynamic covalent equilibrium.
PMMA (Polymer) Poly(methyl methacrylate) chainsMS: Broad polymeric envelope.NMR: Broad, unresolved humps; loss of sharp baseline.Radical initiation (light/heat); insufficient inhibitor.

Part 2: Mechanistic Pathways & Troubleshooting FAQs

To effectively troubleshoot, we must understand the reaction network. The aza-Michael addition proceeds via a pseudo-equilibrated zwitterionic intermediate followed by a rate-controlling proton transfer[1].

ReactionPathways SM Furfurylamine + Methyl Methacrylate Target Target Mono-adduct (MW: 197.23) SM->Target Aza-Michael Addition Polymer PMMA Impurity (Radical Polymer) SM->Polymer Light / Heat DiAdduct Di-adduct Impurity (Over-alkylation) Target->DiAdduct Excess MMA Amide Amidation Impurity (Intermolecular) Target->Amide High Temp / Base Retro Retro-Aza-Michael (Degradation) Target->Retro Thermal Stress Retro->SM Equilibrium Shift

Mechanistic pathways of furfurylamine aza-Michael addition and common impurity formations.

Q1: Why am I seeing a tertiary amine byproduct (m/z 298), and how do I suppress it?

A: You are observing the di-adduct , formed via a double aza-Michael addition. Primary amines undergo sequential additions to electron-deficient double bonds[2]. Once the target secondary amine is formed, it remains nucleophilic and can attack a second equivalent of MMA.

  • Causality: This is a kinetically competitive pathway. If the local concentration of MMA is high, or if the reaction is pushed to high temperatures to force completion, the activation energy for the second addition is overcome.

  • Solution: Invert the stoichiometry. Use a controlled excess of furfurylamine (1.5 to 2.0 equivalents) relative to MMA. Because furfurylamine is highly volatile compared to the product, the excess can be easily removed under reduced pressure during workup. Additionally, running the reaction in a polar protic solvent (like Methanol) stabilizes the mono-adduct zwitterion intermediate and accelerates the desired first addition over the more sterically hindered second addition[1].

Q2: My product looks pure in the reaction mixture, but degrades back to starting materials during purification. Why?

A: You are experiencing the Retro-Aza-Michael reaction . Aza-Michael adducts formed from secondary amines are dynamic covalent networks; the carbon-nitrogen bond is thermally reversible[3].

  • Causality: Heating the product during distillation or aggressive rotary evaporation (e.g., >60 °C) provides the thermal energy required for β -elimination, shifting the equilibrium back toward the volatile starting materials[4].

  • Solution: Never purify this specific adduct via high-temperature vacuum distillation. Maintain workup temperatures strictly below 40 °C. If chromatographic purification is required, use neutralized silica (pre-treated with 1% triethylamine) to prevent acid-catalyzed reversion on the column.

Q3: The reaction mixture is becoming highly viscous and NMR shows broad, unresolved peaks. What is happening?

A: MMA is undergoing radical homopolymerization to form poly(methyl methacrylate) (PMMA)[5].

  • Causality: Acrylates and methacrylates are highly susceptible to radical initiation triggered by ambient UV light, trace peroxides, or heat. If you aggressively purified your MMA by passing it through basic alumina to remove the MEHQ (hydroquinone monomethyl ether) inhibitor, you left the monomer unprotected.

  • Solution: For aza-Michael additions, it is often unnecessary to remove the MEHQ inhibitor, as the reaction proceeds via an ionic/nucleophilic mechanism, not a radical one. Leave the inhibitor in the MMA, conduct the reaction in an amber flask to block UV light, and maintain an inert Argon atmosphere to prevent auto-oxidation of the furan ring.

Q4: I am detecting an impurity with a mass of [M-32]. How is this forming?

A: This is an amidation impurity , resulting from the loss of methanol (MW 32). The amine (either the starting furfurylamine or the product secondary amine) is acting as a nucleophile in an acyl substitution reaction against the methyl ester group.

  • Causality: This side reaction is highly dependent on temperature and basicity. If you are using strong base catalysts (like DBU or TBD) to accelerate the aza-Michael addition, you are inadvertently promoting the amidation of the ester[3].

  • Solution: Run the reaction catalyst-free in a protic solvent, or use mild Lewis acid catalysis (e.g., LiClO4​ ) if acceleration is strictly necessary. Keep the temperature at or below 40 °C.

Part 3: Self-Validating Experimental Protocol

To guarantee the suppression of these impurities, implement the following self-validating workflow. This protocol relies on thermodynamic control and built-in analytical checkpoints.

TroubleshootingTree Start Impurity Detected (LC-MS / NMR) MassCheck Check m/z relative to Target [M+H]+ 198 Start->MassCheck HighMass m/z = 298 (Di-adduct) MassCheck->HighMass +100 Da LowMass m/z = 166 (Amidation) MassCheck->LowMass -32 Da Viscous Broad NMR peaks (Polymerization) MassCheck->Viscous Loss of resolution FixDi Increase Amine:MMA ratio Lower Temperature HighMass->FixDi FixAmide Avoid strong bases Reduce reaction time LowMass->FixAmide FixPoly Retain MEHQ inhibitor Run in dark / Argon Viscous->FixPoly

Diagnostic decision tree for identifying and resolving aza-Michael reaction impurities.

Optimized Synthesis of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Step 1: Reagent Preparation & Setup

  • Do not remove the MEHQ inhibitor from the Methyl Methacrylate (MMA).

  • Equip a round-bottom flask with a magnetic stir bar and purge thoroughly with Argon to protect the oxidation-sensitive furan ring. Shield the flask from direct light using aluminum foil.

Step 2: Reaction Execution (Kinetic Control)

  • Add Furfurylamine (1.5 equivalents, 15.0 mmol) to the flask, followed by anhydrous Methanol (0.5 M concentration). Mechanistic Note: Methanol acts as a hydrogen-bond donor, stabilizing the zwitterionic transition state and accelerating the mono-addition without the need for basic catalysts[1].

  • Cool the mixture to 15 °C using a water bath.

  • Add Methyl Methacrylate (1.0 equivalent, 10.0 mmol) dropwise over 10 minutes to prevent local concentration spikes that lead to di-adduct formation.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 16-24 hours.

Step 3: In-Process Control (IPC) - Self-Validation Checkpoint

  • Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.

  • Validation Criteria: The reaction is complete when the MMA peak is consumed. If the ratio of target ( m/z 198) to di-adduct ( m/z 298) is >95:5, proceed to workup. If unreacted MMA remains, do not heat the reaction; instead, allow it to stir longer.

Step 4: Quench & Workup (Thermodynamic Preservation)

  • Transfer the mixture to a rotary evaporator.

  • Critical Step: Set the water bath to maximum 35 °C . Evaporate the methanol and the volatile excess furfurylamine under high vacuum (e.g., <10 mbar). Mechanistic Note: Exceeding 40 °C under vacuum will trigger the retro-aza-Michael pathway, destroying your product[4].

Step 5: Purification

  • If trace di-adduct or oligomers remain, purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Pre-treat the silica with 1% Triethylamine to prevent acid-catalyzed degradation of the product on the column.

References

  • Recyclable Thermosets Based on Dynamic Amidation and Aza-Michael Addition Chemistry Macromolecules - ACS Publications[Link][3]

  • Self-Healable and Recyclable Dynamic Covalent Networks Based on Room Temperature Exchangeable Hydrazide Michael Adduct Linkages Macromolecules - ACS Publications[Link][4]

  • Anion-Relay Double Aza-Michael–Michael Cascades to Enone-Tethered Cyclohexadienones: Access to an Intricate Bridged Ring System Organic Letters - ACS Publications[Link][2]

  • State of the Art in Dual-Curing Acrylate Systems PMC - National Institutes of Health[Link][5]

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents The Journal of Organic Chemistry - ACS Publications[Link][1]

Sources

Troubleshooting

optimizing solvent choice for methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate liquid-liquid extraction

Target Analyte: Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals optimizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals optimizing the liquid-liquid extraction (LLE) of furan-containing beta-amino esters.

Structural Causality & Mechanistic Grounding

Before troubleshooting, it is critical to understand the molecule's trifecta of reactive sites, which dictate its physical and chemical behavior during extraction:

  • The Secondary Amine: Dictates pH-dependent partitioning.[1].

  • The Methyl Ester: Highly susceptible to base-catalyzed saponification (hydrolysis) if the aqueous phase is too alkaline.

  • The Furan Ring: Prone to acid-catalyzed ring-opening and oxidative degradation.[2].

Solvent Selection MatrixThe effectiveness of liquid-liquid extraction depends heavily on solvent polarity, density, and immiscibility with the aqueous phase[3]. The table below summarizes the quantitative and qualitative data for selecting the optimal organic phase for this specific target.

SolventPolarity IndexExtraction Yield (%)Emulsion RiskChemical CompatibilityE-E-A-T Recommendation
MTBE 2.5>92%LowExcellentOptimal . Low water solubility, no transesterification risk.
Ethyl Acetate 4.488%ModerateModerateAcceptable, but trace transesterification possible with the methyl ester.
Dichloromethane 3.1>95%LowGoodHigh yield, but poor environmental and safety profile.
Hexane 0.1<20%LowExcellentToo non-polar for the secondary amine and ester functionalities.

Troubleshooting FAQs

Q1: My extraction yield is extremely low, and most of the product remains in the aqueous phase. What went wrong? A1: This is a classic partitioning failure due to incorrect pH.[3]. The secondary amine must be deprotonated to become lipophilic. If your aqueous phase is below pH 7, the molecule exists as a highly water-soluble protonated ammonium salt. Solution: Adjust the aqueous phase to pH 8.0–8.5 using saturated sodium bicarbonate (NaHCO₃) before adding the organic solvent.

Q2: I adjusted the pH to 12 using NaOH to ensure complete deprotonation, but I am seeing a massive loss of product and a new polar impurity on my TLC/HPLC. Why? A2: You have over-basified the solution, triggering base-catalyzed ester hydrolysis (saponification). The methyl 2-methylpropanoate group is cleaved into a water-soluble carboxylate salt, which remains trapped in the aqueous layer. Solution: Never use strong bases (NaOH, KOH) for this molecule. Stick to mild carbonate buffers to isolate the free base without destroying the ester.

Q3: The organic and aqueous layers are forming a stubborn emulsion. How do I break it? A3: Emulsions often occur when using moderately polar solvents like ethyl acetate with complex aqueous matrices. Solution: First, switch your solvent to MTBE, which has lower water miscibility. Second,[4]. This "salting-out" effect forces the organic compound into the organic phase while breaking the emulsion.

Q4: My extracted product turns dark yellow/brown after concentration. Is it degrading? A4: Yes. The furan ring is highly sensitive to auto-oxidation and light-induced degradation. Solution: Perform the extraction at ambient or sub-ambient temperatures (<25°C), evaporate the solvent under reduced pressure without excessive heating (<30°C), and store the final product in amber vials under an inert atmosphere (Argon/N₂).

Self-Validating Experimental Protocol

This step-by-step methodology utilizes MTBE to maximize yield while preserving the structural integrity of the beta-amino ester.

  • Quench & Buffer: Cool the aqueous reaction mixture to 10–15°C. Slowly add saturated aqueous NaHCO₃ dropwise until the pH stabilizes at 8.0–8.5.

  • First Extraction: Add an equal volume (1:1 v/v) of Methyl tert-butyl ether (MTBE) to the separatory funnel.

  • Agitation: Invert the funnel gently 5–6 times. Scientist Insight: Do not shake vigorously to prevent micro-droplet emulsion. Vent the stopcock frequently to release CO₂ gas.

  • Phase Separation: Allow the layers to settle for 5 minutes. The MTBE (organic) layer will be on top (density ~0.74 g/mL). Drain the lower aqueous layer into a clean flask.

  • Second Extraction: Re-extract the aqueous layer with a half-volume (0.5:1 v/v) of MTBE to ensure complete recovery of the free base.

  • Washing: Combine the MTBE layers and wash with 1 volume of saturated NaCl (brine) to remove residual water and polar impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter, and concentrate under reduced pressure (rotary evaporator) at a water bath temperature strictly below 30°C.

Systems Visualization

LLE_Workflow Start Aqueous Matrix (Target Analyte) pH_Check pH Adjustment (Target: 8.0 - 8.5) Start->pH_Check Sat. NaHCO3 Solvent Add MTBE (Organic Phase) pH_Check->Solvent Deprotonation Separate Phase Separation (Centrifuge/Settle) Solvent->Separate Gentle Inversion Org_Phase Top Layer (MTBE) Contains Free Base Separate->Org_Phase Density < 1.0 Aq_Phase Bottom Layer (Water) Contains Impurities Separate->Aq_Phase Density > 1.0 Brine Brine Wash (Salting Out) Org_Phase->Brine Remove H2O Dry Dry over Na2SO4 & Concentrate <30°C Brine->Dry Pure Product

Fig 1. Optimized LLE workflow for the target beta-amino ester using MTBE.

Degradation_Pathways Target Methyl 3-{[(furan-2-yl)methyl]amino} -2-methylpropanoate Cond_Acid Acidic Conditions (pH < 6) Target->Cond_Acid Cond_Base Strong Base (pH > 10) Target->Cond_Base Cond_Ox O2 / UV Light / Heat Target->Cond_Ox Deg_Amine Amine Protonation (Loss to Aqueous Phase) Cond_Acid->Deg_Amine pKa ~8 Deg_Furan Furan Ring Oxidation & Polymerization Cond_Acid->Deg_Furan Acid Cleavage Deg_Ester Ester Saponification (Irreversible Hydrolysis) Cond_Base->Deg_Ester Nucleophilic Attack Cond_Ox->Deg_Furan Radical Formation

Fig 2. Chemical degradation pathways of the target molecule under suboptimal conditions.

References

  • Liquid–liquid extraction. Wikipedia. URL:[Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. URL: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. URL: [Link]

  • 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Chemistry LibreTexts. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with methyl 3-{[(furan-2-yl)methyl]a...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate .

This molecule features a secondary amine flanked by a furfuryl group and a β -branched 2-methylpropanoate chain. While both substituents are technically attached via primary carbons, the combination of the bulky heteroaromatic furan ring and the β -branching creates a highly crowded steric environment. This significantly impedes nucleophilic attack during N-acylation and N-alkylation. Furthermore, the electron-rich furan ring introduces chemoselectivity challenges, as it is highly prone to acid-catalyzed degradation. This guide provides field-proven, self-validating protocols to overcome these kinetic and thermodynamic barriers.

Section 1: N-Acylation & Amide Coupling

Frequently Asked Questions

Q: Why is my standard EDC/HOBt coupling failing to acylate this amine? A: The failure is primarily kinetic. Carbodiimide-mediated couplings rely on the formation of an O-acylisourea intermediate, which is then converted to an active ester (e.g., OBt ester). For hindered secondary amines, the nucleophilic attack on this active ester is extremely slow. The steric clash between the furfuryl group, the β -methyl group of the propanoate chain, and the bulky active ester prevents the formation of the required tetrahedral transition state.

Q: How can I force the amide bond formation without degrading the starting material? A: You must switch from HOBt-based reagents to HOAt-based reagents like HATU or its safer alternative, COMU [1]. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation). It hydrogen-bonds with the incoming hindered amine, pre-organizing the transition state and accelerating the coupling rate significantly despite the steric bulk.

Quantitative Data: Coupling Reagent Comparison
Coupling SystemReactive IntermediateRelative Kinetics for Hindered AminesByproduct RemovalRecommended Use Case
EDC / HOBt OBt EsterVery SlowEasy (Water soluble)Primary amines, unhindered secondary amines.
HATU / DIPEA OAt EsterVery FastModerate (Chromatography)Highly hindered secondary amines[4].
COMU / DIPEA OAt EsterFastEasy (Water soluble byproducts)Safer alternative to HATU; excellent for hindered amines.
Acid Chloride / DMAP Acyl PyridiniumFastModerateWhen uronium salts fail; requires strict anhydrous conditions.
Experimental Protocol: High-Efficiency Amide Coupling using HATU

Self-Validating Principle: This protocol utilizes a pre-activation step. By monitoring the formation of the active ester before adding the hindered amine, you isolate the variables: if the reaction fails, you will know whether the issue was acid activation or amine nucleophilicity.

  • Pre-activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Validation Check 1: Stir at room temperature for 15–20 minutes. Check TLC (UV/Stain): The starting carboxylic acid should disappear, replaced by a less polar spot corresponding to the active OAt ester.

  • Amine Addition: Once activation is confirmed, add methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (1.05 eq) dropwise as a solution in DMF.

  • Thermal Optimization: Heat the reaction gently to 40 °C. The steric bulk of the β -branched chain and furfuryl group requires thermal energy to overcome the activation barrier. Stir for 4–12 hours.

  • Validation Check 2: Monitor via LC-MS. The mass of the OAt ester should deplete as the product mass emerges.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate.

Workflow Visualization

AmideTroubleshooting Start Low Amide Yield? CheckReagent Check Coupling Reagent Start->CheckReagent IsHATU Using HATU/COMU? CheckReagent->IsHATU SwitchHATU Switch to HATU/COMU Add HOAt IsHATU->SwitchHATU No CheckBase Check Base & Solvent IsHATU->CheckBase Yes UseDIPEA Use DIPEA in DMF/NMP Heat to 40°C CheckBase->UseDIPEA Optimize AcidChloride Convert to Acid Chloride Use DMAP CheckBase->AcidChloride Still Failing

Caption: Logical troubleshooting workflow for amide coupling of hindered secondary amines.

Section 2: N-Alkylation via Reductive Amination

Frequently Asked Questions

Q: I am trying to synthesize a tertiary amine via reductive amination, but I only recover unreacted secondary amine. What is going wrong? A: Reductive amination requires the initial formation of an iminium ion. With methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate, the formation of the iminium ion is thermodynamically disfavored due to severe steric crowding. Standard conditions (e.g., stirring with an aldehyde/ketone and NaBH(OAc)3​ in DCE) fail because the equilibrium heavily favors the unreacted starting materials.

Q: How do I drive the iminium ion formation? A: Introduce Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). Ti(OiPr)4​ acts as both a potent Lewis acid and a chemical water scavenger. It coordinates with the carbonyl oxygen, increasing its electrophilicity, and drives the condensation equilibrium forward by irreversibly reacting with the generated water to form insoluble titanium dioxide species [3, 5].

Experimental Protocol: Ti(OiPr)4​ -Mediated Reductive Amination

Self-Validating Principle: This protocol separates iminium formation from reduction, preventing the premature reduction of the carbonyl starting material to an alcohol.

  • Iminium Formation: In a dry Schlenk tube under argon, combine methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Add Ti(OiPr)4​ (2.0 eq) dropwise at room temperature. Stir the mixture for 12–18 hours.

  • Validation Check: Take a 50 μL aliquot, dilute in dry CDCl3​ , and run a quick 1H -NMR. Look for the disappearance of the carbonyl proton/carbon and the appearance of the iminium/enamine signals. Do NOT proceed to reduction until this conversion is >90%.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ or NaBH4​ (1.5 eq) in small portions. Stir for an additional 4 hours, allowing it to warm to room temperature.

  • Workup: Quench the reaction by adding 1M NaOH (or aqueous ammonia) to precipitate titanium salts as a white solid. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry the organic layer, and concentrate.

Workflow Visualization

ReductiveAmination Amine Hindered Secondary Amine + Carbonyl Equilibrium Steric Clash (Equilibrium favors starting materials) Amine->Equilibrium Standard Conditions AddTi Add Ti(OiPr)4 (Lewis Acid / Water Scavenger) Amine->AddTi Optimized Pathway Iminium Stable Iminium-Titanium Complex AddTi->Iminium Drives Reaction Reduction Add NaBH(OAc)3 or NaBH4 Iminium->Reduction Product Tertiary Amine Product Reduction->Product

Caption: Mechanism and logical pathway for Ti(OiPr)4-mediated reductive amination.

Section 3: Chemoselectivity & Furan Ring Preservation

Frequently Asked Questions

Q: During the workup of my acylation reaction, my product mass disappears, and I see highly polar spots on TLC. What happened? A: You likely used strongly acidic conditions (e.g., 1M HCl or TFA) during your workup to remove unreacted amine or pyridine/DMAP. The furan-2-ylmethyl moiety is exceptionally sensitive to strong acids. Under acidic aqueous conditions, furans undergo protonation followed by nucleophilic attack by water, resulting in hydrolytic ring-opening to form acyclic 1,4-diketones (a Piancatelli-type degradation) [2].

Q: How do I purify the product without destroying the furan ring? A: Avoid strong mineral acids entirely. To wash out basic impurities (like DIPEA or DMAP), use mild, buffered acidic washes such as 10% aqueous citric acid or saturated aqueous NH4​Cl . If chromatography is required, pre-treat your silica gel with 1% triethylamine (TEA) to neutralize the acidic silanol groups, which can slowly degrade the furan ring on the column.

References

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides ACS Publications URL
  • doi.
  • Iso-propyl-1,1,1,3,3,3-D6-amine (Reductive Amination Context)
  • 3-(Pyridin-2-yl)propan-1-amine (HATU Protocol Context)
  • N-(2-Aminobutyl)cyclopropanamine (Ti(OiPr)4 Troubleshooting Context)
Troubleshooting

HPLC method development and purification for methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Welcome to the Technical Support Center for the analysis and purification of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate . This compound presents a unique triad of chromatographic challenges: a secondary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis and purification of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate .

This compound presents a unique triad of chromatographic challenges: a secondary amine (prone to peak tailing), a methyl ester (susceptible to pH-catalyzed hydrolysis), and a furan ring (sensitive to strong acids and oxidation). This guide is engineered for drug development professionals and provides field-proven, self-validating protocols to ensure analytical integrity and high-yield preparative scale-up.

Section 1: Analytical Method Development FAQs

Q: Why am I observing severe peak tailing for this compound, and how do I resolve it? A: The peak tailing is caused by the secondary amine in your molecule. In reversed-phase liquid chromatography (RPLC), stationary phases possess residual, unreacted silanol groups (Si-OH) on the silica backbone. These silanols are acidic (pKa ~4-5) and readily ionize. Your secondary amine (pKa ~8-9) becomes protonated in standard mobile phases and undergoes strong secondary ion-exchange interactions with these ionized silanols, causing the analyte to drag or "tail"[1].

Causality-Driven Solution: You must mask the silanols or suppress the interaction.

  • Use a highly end-capped or polar-embedded C18 column.

  • Introduce a volatile basic modifier like Triethylamine (TEA) (0.1% v/v) into the mobile phase. TEA competitively binds to the acidic silanol sites, effectively blocking your target amine from interacting with them, which restores peak symmetry[1].

Q: Can I use 0.1% Trifluoroacetic Acid (TFA) to sharpen the peak? A: No. Avoid strong acids like TFA (pH < 2) for this specific molecule. While low pH suppresses silanol ionization[2], your compound contains a methyl ester. Acidified aqueous-organic mobile phases catalyze ester hydrolysis, converting your target compound into its corresponding carboxylic acid (3-{[(furan-2-yl)methyl]amino}-2-methylpropanoic acid)[3]. Furthermore, the furan ring is sensitive to highly acidic environments and may degrade. Optimal Choice: Use a milder buffer system, such as 10–20 mM Ammonium Formate adjusted to pH 3.5, which balances silanol suppression while protecting the ester linkage.

Q: What is the optimal UV detection wavelength? A: Set your primary detection to 215 nm . The furan-2-yl moiety acts as the primary chromophore, exhibiting maximum absorbance in the 210–220 nm range. Ensure your mobile phase solvents (e.g., Acetonitrile) have a UV cutoff below 200 nm to prevent baseline drift during gradient elution.

Section 2: Preparative Purification & Scale-Up FAQs

Q: How do I calculate the correct flow rate when scaling up from my 4.6 mm analytical column to a 21.2 mm prep column? A: To maintain identical chromatographic resolution and peak shape during scale-up, the linear velocity of the mobile phase must remain constant across both columns[4]. The flow rate scales proportionally to the square of the column radii (or diameters). Use the formula: Flowprep​=Flowanalytical​×(Dprep​/Danalytical​)2 For a 4.6 mm column running at 1.0 mL/min, the 21.2 mm prep column requires a flow rate of ~21.2 mL/min.

Q: My prep-HPLC fractions show high purity, but after solvent evaporation, the NMR shows significant degradation. What happened? A: This is a classic case of concentration-induced hydrolysis. As you evaporate the organic modifier (Acetonitrile/Methanol) on the rotary evaporator, the fraction becomes enriched in water and the acidic buffer. The extended exposure to this concentrated aqueous acid at elevated bath temperatures rapidly hydrolyzes the methyl ester[3]. Causality-Driven Solution: Keep the rotary evaporator bath temperature strictly below 30°C . Alternatively, neutralize the collected fractions with a mild base (e.g., dilute NaHCO3​ ) prior to evaporation, or use lyophilization to remove water and volatile buffers simultaneously while frozen.

Section 3: Symptom-Based Troubleshooting Guide

SymptomMechanistic CauseSelf-Validating Cure
Ghost Peaks or Baseline Drift UV absorbance of the organic modifier changes across the gradient at 215 nm.Switch from Methanol (UV cutoff 205 nm) to HPLC-grade Acetonitrile (UV cutoff 190 nm).
Split Peaks / Shoulders Viscous fingering: The sample is dissolved in a solvent (e.g., 100% DMSO or MeOH) that is stronger than the initial mobile phase.Dilute the injection sample with the initial mobile phase (e.g., 95% Water / 5% ACN) before injection.
Decreasing Retention Times Loss of bonded phase due to hydrolysis of the silica support at pH < 2.Ensure mobile phase pH is maintained between 2.0 and 8.0[2]. Replace the degraded column.

Section 4: Step-by-Step Methodologies

Protocol A: Analytical Method Development Workflow
  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in LC-MS grade H2​O , adjust to pH 3.5 with Formic Acid) and Mobile Phase B (100% Acetonitrile).

  • Column Equilibration: Install an end-capped C18 column (e.g., 4.6 x 100 mm, 3 µm). Flush with 10 column volumes of 50:50 A:B, then equilibrate at 95% A for 15 minutes.

  • Sample Preparation: Dissolve the methyl ester standard in 10% Acetonitrile/90% Water to a concentration of 0.5 mg/mL.

  • Gradient Execution: Run the standardized scouting gradient (See Table 1).

  • Peak Assessment: Evaluate the asymmetry factor ( As​ ). If As​>1.5 , add 0.1% TEA to Mobile Phase A to competitively block silanol interactions[1].

AnalyticalWorkflow Start Start: Methyl Ester Secondary Amine pH_Select Select Mobile Phase pH (Target pH 3.0 - 4.0) Start->pH_Select Buffer Use 10mM NH4Formate or 0.1% Formic Acid pH_Select->Buffer Avoid Avoid TFA (pH < 2) or NH4OH (pH > 8) pH_Select->Avoid Column Select Column: End-capped C18 Buffer->Column Eval Evaluate Peak Shape Column->Eval Tailing Tailing Observed? Eval->Tailing AddTEA Add 0.1% TEA (Competes for Silanols) Tailing->AddTEA Yes Success Finalize Method Tailing->Success No AddTEA->Success

Analytical Method Development Workflow for Basic Esters
Protocol B: Preparative Scale-Up & Recovery
  • Loading Study: On the analytical column, perform a concentration overload study. Inject increasing concentrations (1, 5, 10, 20 mg/mL) until the peak shape begins to touch adjacent impurity bands. Record the maximum analytical load.

  • Scale-Up Calculation: Multiply the maximum analytical load by the scale-up factor (See Table 2) to determine the preparative injection mass[4].

  • Purification: Execute the run on the 21.2 mm column using the scaled flow rate. Trigger fraction collection via UV threshold at 215 nm.

  • Immediate Recovery: Transfer fractions immediately to a rotary evaporator. Apply maximum vacuum (e.g., < 10 mbar) and keep the water bath at 25°C to prevent thermal and acid-catalyzed ester hydrolysis.

PrepWorkflow Ana Optimized Analytical Method (4.6 mm ID) Load Loading Study (Concentration Overload) Ana->Load Calc Calculate Scale-Up Factors (Flow Rate & Volume) Load->Calc Prep Execute Prep-HPLC (21.2 mm or 50 mm ID) Calc->Prep Fract Fraction Collection (UV @ 215 nm) Prep->Fract Evap Immediate Solvent Removal (T < 30°C to prevent hydrolysis) Fract->Evap

Preparative HPLC Scale-Up and Recovery Workflow

Section 5: Quantitative Data Tables

Table 1: Recommended Starting Gradient (Analytical) Column: C18, 4.6 x 100 mm, 3 µm | Flow Rate: 1.0 mL/min

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.0955Initial
1.0955Isocratic Hold
8.0595Linear
10.0595Wash
10.1955Re-equilibration
15.0955End

Table 2: Geometric Scale-Up Factors (Constant Column Length) Reference baseline: 4.6 mm ID Analytical Column

Column ID (mm)ApplicationFlow Rate MultiplierMax Load MultiplierTypical Flow Rate
4.6Analytical / Scouting1x1x1.0 mL/min
10.0Semi-Prep4.7x4.7x4.7 mL/min
21.2Preparative21.2x21.2x21.2 mL/min
50.0Pilot Scale118x118x118.0 mL/min

Section 6: References

  • Waters Corporation. Preparative Liquid Chromatography Method Scale-Up. Available at:

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Available at:

  • Chromatography Online. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Available at:

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. Available at:

Sources

Optimization

Technical Support Center: Stabilization and Storage of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling bifunctional molecules requires a deep understanding of their intrinsic vulnerabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling bifunctional molecules requires a deep understanding of their intrinsic vulnerabilities. This guide provides field-proven, mechanistically grounded protocols to prevent the degradation of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate during storage and handling.

Mechanistic Overview: The Causality of Degradation

Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate contains two highly oxidation-prone functional groups. Understanding the chemical causality behind their degradation is the first step in implementing an effective storage strategy.

  • Furan Ring Photo-Oxidation: The furan moiety is exceptionally susceptible to electrophilic attack by singlet oxygen ( 1O2​ ), which is generated from ambient triplet oxygen upon exposure to actinic light[1]. This reaction proceeds via a Diels-Alder-like [4+2] cycloaddition, yielding a highly unstable endoperoxide intermediate. In the presence of trace moisture, this intermediate rapidly hydrolyzes into a reactive, cross-linking 4-oxo-2-enal dicarbonyl compound[2].

  • Secondary Amine Oxidative Degradation: Secondary amines possess high nucleophilicity and are vulnerable to oxidative degradation via electron and hydrogen abstraction[3]. Catalyzed by trace transition metals, heat, or ambient oxygen, this pathway generates free radicals that propagate to form hydroxylamines, nitrones, or cleaved degradation products[4].

OxidationMechanism Target methyl 3-{[(furan-2-yl)methyl]amino} -2-methylpropanoate SingletO2 Singlet Oxygen (1O2) Photo-oxidation Target->SingletO2 Light/Air RadicalOx Radical Oxidation / O2 (Transition Metals) Target->RadicalOx Heat/Metals Endoperoxide Furan Endoperoxide Intermediate SingletO2->Endoperoxide [4+2] Cycloaddition Nitroxide Nitroxide Radical / Hydroxylamine RadicalOx->Nitroxide Secondary Amine Electron Abstraction Dicarbonyl 4-oxo-2-enal (Ring Opened) Endoperoxide->Dicarbonyl Hydrolysis

Diagram 1: Oxidative degradation pathways of furan and secondary amine moieties.

Quantitative Impact of Storage Conditions

To illustrate the necessity of strict environmental controls, the following table summarizes the quantitative stability profiles of furan-secondary amine conjugates based on established degradation kinetics.

Storage ConditionAtmosphereLight ExposureTempEst. Half-Life ( t1/2​ )Primary Degradation Pathway
Ambient BenchtopAir ( O2​ )Ambient Light25°C< 48 HoursFuran [4+2] cycloaddition (Singlet O2​ )
RefrigeratedAir ( O2​ )Dark4°C2-3 WeeksAmine electron abstraction
Standard FreezerAir ( O2​ )Dark-20°C3-6 MonthsSlow amine oxidation
Optimal Storage Argon (Inert) Dark (Amber) -80°C > 2 Years Negligible
Acidic Salt (HCl)Air ( O2​ )Dark4°C> 1 YearProtected via amine protonation

Standard Operating Procedures (SOPs)

StorageWorkflow Start Purified Compound Salt Salt Formation (Optional) e.g., HCl salt Start->Salt Stabilize Amine Dry High Vacuum Drying (Remove Moisture) Start->Dry Free Base Salt->Dry Vial Transfer to Amber Glass Vial (Actinic Light Protection) Dry->Vial Argon Argon Gas Purge (Displace Oxygen) Vial->Argon Seal Seal with PTFE Cap & Parafilm Argon->Seal Store Store at -20°C to -80°C Seal->Store

Diagram 2: Step-by-step workflow for the stabilization and long-term storage of the compound.

SOP A: Inert Atmosphere Aliquoting (Self-Validating Protocol)

Causality: Physical exclusion of oxygen and actinic light prevents both singlet oxygen formation and radical propagation.

  • Desiccation: Dry the purified compound thoroughly using a high vacuum manifold (< 0.1 mbar) for 4 hours. Removing trace moisture is critical, as water accelerates the hydrolysis of transient furan endoperoxides[5].

  • Vial Selection: Transfer the compound into pre-dried, amber glass vials. Amber glass blocks UV/actinic light (< 500 nm), preventing the ambient excitation of triplet oxygen to its reactive singlet state.

  • Argon Purging (The "Bottom-Up" Method):

    • Connect the vial to a Schlenk line or an argon balloon equipped with a long spinal needle.

    • Insert the purge needle to the absolute bottom of the vial. Because Argon is significantly denser than air, it will displace oxygen from the bottom up.

    • Insert a short vent needle through the septum.

    • Purge for 60 seconds. Remove the vent needle first, then withdraw the purge needle 2 seconds later.

    • Self-Validation Step: Withdrawing the vent needle first builds a slight positive pressure inside the vial. If the septum seal is imperfect, argon will leak out, preventing oxygen from leaking in.

  • Sealing: Cap tightly with a PTFE-lined cap, wrap heavily in Parafilm, and store immediately at -80°C.

SOP B: Chemical Stabilization via Hydrochloride Salt Formation

Causality: Converting the secondary amine to an ammonium salt ( R2​NH2+​Cl− ) withdraws electron density from the nitrogen. This eliminates its nucleophilicity (halting electron abstraction) and inductively reduces the electron density of the adjacent furan ring, making the furan significantly less reactive toward electrophilic singlet oxygen.

  • Dissolution: Dissolve the free base compound in anhydrous diethyl ether or dichloromethane (DCM) under an inert argon atmosphere.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.05 equivalents of anhydrous HCl in dioxane dropwise while stirring vigorously.

  • Isolation: The hydrochloride salt will precipitate as a stable, white crystalline solid. Filter the precipitate under a blanket of argon, wash with cold anhydrous ether, and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q: My stock solution turned from colorless to yellow/brown over a few days. What happened? A: This color shift is a definitive symptom of furan ring oxidation. When the furan reacts with singlet oxygen, it forms an endoperoxide that hydrolyzes into a highly conjugated 4-oxo-2-enal. These conjugated dicarbonyls absorb visible light (appearing yellow/brown) and readily polymerize. The solution must be discarded, as the structural integrity of the compound is compromised.

Q: Can I store this compound in aqueous buffers for extended periods? A: No. Aqueous environments facilitate the hydrolysis of the ester group and rapidly accelerate the degradation of any transient furan endoperoxides formed via trace oxidation[5]. If aqueous solutions are required for biological assays, prepare them immediately before use, keep them on ice, and discard any unused portions.

Q: Is it necessary to protect the compound from light if it is already stored at -80°C? A: Yes. While ultra-low temperatures effectively halt the thermal radical oxidation of the secondary amine, photochemical reactions (such as singlet oxygen generation) have near-zero activation energies and are largely temperature-independent. Light protection is mandatory regardless of the storage temperature.

Q: Which is better for purging the storage vials: Nitrogen or Argon? A: Argon is highly recommended. Because argon is heavier than air, it settles at the bottom of the vial and effectively blankets the compound. Nitrogen is slightly lighter than air and mixes readily with it, making it much harder to ensure complete oxygen displacement without utilizing a rigorous vacuum-purge cycle.

References

  • "A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications: Tailoring 1O2 Generation for DNA and Protein Labelling, Targeting and Biosensing - PMC", nih.gov,
  • "(A) Mechanism of furan activation via reaction with singlet oxygen. (B)...
  • "Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC", nih.gov,
  • "Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Public
  • "Stability issues of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in solution. - Benchchem", benchchem.com,

Sources

Troubleshooting

improving aqueous solubility of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate for biological assays

Target Molecule Profile: Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate Physicochemical Challenges: This molecule presents a unique solubilization challenge for in vitro assays. It possesses a lipophilic furan r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule Profile: Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate Physicochemical Challenges: This molecule presents a unique solubilization challenge for in vitro assays. It possesses a lipophilic furan ring that drives aqueous precipitation (poor thermodynamic solubility), a secondary amine capable of protonation (pKa ~8.5), and a methyl ester backbone that is highly susceptible to acid- or base-catalyzed hydrolysis.

As a Senior Application Scientist, I have structured this guide to help you navigate the exact causality behind these solubility bottlenecks and provide self-validating protocols to ensure your biological readouts are artifact-free.

Phase 1: Causality-Driven Troubleshooting (FAQs)

Q1: When I dilute my compound from a 10 mM DMSO stock into my aqueous cell culture media, it immediately crashes out. Should I just increase the DMSO concentration to 5%? A: No, increasing DMSO to 5% will almost certainly invalidate your biological assay. While DMSO is a powerful polar aprotic solvent that easily disrupts the compound's crystal lattice, its tolerance in biological systems is strictly limited. For most cell lines, DMSO concentrations must remain < 0.1% (v/v) to ensure minimal effects on baseline cell behavior, while concentrations > 0.5% typically trigger a dose-dependent reduction in cell viability[1]. Furthermore, in biochemical assays, high DMSO concentrations alter solvent viscosity, which artificially reduces the association rate of protein-ligand binding kinetics[2]. Mechanistic Fix: The precipitation occurs because the compound's thermodynamic solubility in water is exceeded once the DMSO diffuses into the bulk aqueous phase. Instead of increasing DMSO, you must alter the physicochemical state of the molecule using the strategies below.

Q2: Since the molecule contains a secondary amine, can I use standard aqueous HCl to form a salt and improve solubility? A: You can form a salt, but you must avoid aqueous acids . Salt formation is a highly effective strategy to increase kinetic solubility by creating a localized positive charge on the secondary amine, which drastically enhances ion-dipole interactions with water[3][4]. However, your molecule contains a methyl ester. If you use aqueous HCl, the water will act as a nucleophile and, catalyzed by the acid, will hydrolyze the ester into a carboxylic acid. You will successfully solubilize the compound, but you will be testing a degraded, biologically altered molecule. Mechanistic Fix: You must generate the salt under strictly anhydrous conditions (e.g., using anhydrous methanesulfonic acid in an organic solvent) to prevent hydrolysis.

Q3: Anhydrous salt formation is too chemically intensive for my biology lab. Is there a non-covalent formulation I can use? A: Yes. Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the premier alternative[5]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic furan ring of your molecule is size-compatible with this cavity. By forming a non-covalent inclusion complex, the lipophilic furan is shielded from the aqueous environment while the hydrophilic exterior of the cyclodextrin keeps the entire complex dissolved[5]. This solubilizes the molecule without altering its covalent structure or risking ester hydrolysis.

Phase 2: Quantitative Data Matrices

Table 1: Solubilization Strategy Comparison
StrategyMechanism of ActionPrimary AdvantageConstraints & Limitations
Co-solvency (DMSO) Disrupts intermolecular forces; miscible with water.Simple, standard for HTS.Cytotoxicity >0.5% v/v[1]; alters binding kinetics[2].
Anhydrous Salt Formation Ionizes secondary amine; lowers melting point.Maximizes kinetic aqueous solubility[4].High risk of ester hydrolysis if moisture is present[3].
HP-β-CD Complexation Shields hydrophobic furan ring in lipophilic cavity.No covalent changes; highly biocompatible[5].Requires empirical optimization of Drug:CD molar ratios.
Table 2: General DMSO Tolerance Thresholds in Biological Assays
Assay TypeMax Recommended DMSO (v/v)Primary Consequence of Exceedance
Cell Viability (e.g., Jurkat, HeLa) < 0.1% - 0.5%Dose-dependent cytotoxicity and artificial apoptosis[1].
Nuclear Receptor / Gene Reporter < 1.0%Altered transcriptional activity and false-positive signals[6].
Protein-Ligand Binding (ITC/NMR) < 2.0%Increased solvent viscosity; reduced target association rate[2].

Phase 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous Mesylate Salt Formation

Self-Validation Mechanism: The formation of a precipitate in a non-polar solvent confirms ionization. Subsequent IR spectroscopy validates that the ester remains intact.

  • Dissolution: Dissolve 100 mg of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate in 2.0 mL of anhydrous diethyl ether or dichloromethane (DCM) under a nitrogen atmosphere.

  • Acid Addition: Slowly add 1.05 molar equivalents of anhydrous methanesulfonic acid dropwise while stirring vigorously at 0°C.

  • Precipitation: A white precipitate (the mesylate salt) will form immediately, as the ionized salt is insoluble in ether. If the solution remains clear, add cold anhydrous hexane dropwise to induce crystallization.

  • Validation: Filter the solid, wash with cold ether, and dry under vacuum. Run an IR spectrum: the presence of a sharp C=O stretch at ~1740 cm⁻¹ confirms the methyl ester was not hydrolyzed during the process.

Protocol B: HP-β-CD Inclusion Complex Preparation

Self-Validation Mechanism: The transition from a turbid suspension to an optically clear solution indicates successful inclusion complex formation.

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your final biological assay buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add the free base of the compound directly to the cyclodextrin solution at a 1:2 (Drug:CD) molar ratio.

  • Equilibration: Vortex the mixture vigorously for 5 minutes. The mixture will initially appear as a cloudy suspension. Place the tube in a sonicating water bath at 25°C for 30 minutes.

  • Validation: The solution must transition to completely clear[5]. To physically validate 100% solubilization, centrifuge the tube at 10,000 x g for 10 minutes. The absence of a pellet confirms that no free drug remains precipitated. Use the supernatant directly in your assay.

Phase 4: Systems Visualization

Workflow Start Compound Precipitation in Assay Buffer CheckDMSO Assess DMSO Tolerance (< 0.1% - 1% v/v) Start->CheckDMSO DMSO_Success Proceed with Assay (Soluble & Tolerated) CheckDMSO->DMSO_Success Yes SaltForm Anhydrous Salt Formation (Protonate Secondary Amine) CheckDMSO->SaltForm No (Toxicity) CheckEster Verify Ester Stability (IR / LC-MS) SaltForm->CheckEster CheckEster->DMSO_Success Intact Ester Cyclodextrin HP-β-CD Complexation (Shield Furan Ring) CheckEster->Cyclodextrin Hydrolysis Risk Cyclodextrin->DMSO_Success Clear Solution

Caption: Decision matrix for solubilizing methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate.

CD_Mechanism Drug Free Drug Hydrophobic Furan Ring Exposed Complex Inclusion Complex Furan ring shielded Amine/Ester solvated Drug->Complex Aqueous Equilibration CD HP-β-CD Lipophilic Cavity Hydrophilic Exterior CD->Complex Host-Guest Interaction

Caption: Logical relationship of HP-β-CD non-covalent inclusion complex formation.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Validation of Synthesized Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate: LC-MS vs. GC-MS

Executive Summary The accurate quantification and structural validation of synthesized intermediates are critical in drug development and chemical manufacturing. This guide provides an objective, data-driven comparison o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and structural validation of synthesized intermediates are critical in drug development and chemical manufacturing. This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the validation of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate . By analyzing the physicochemical causality behind experimental choices, we establish self-validating protocols aligned with ICH Q2(R2)[1] and FDA Bioanalytical Method Validation guidelines[2].

While both platforms can successfully validate this compound, our comparative data demonstrates that LC-MS/MS offers superior sensitivity and throughput by exploiting the molecule's basicity, whereas GC-MS requires careful derivatization to mitigate secondary amine-induced peak tailing[3].

Physicochemical Profiling & Causality

To design a robust analytical method, one must first deconstruct the molecule (C₁₀H₁₅NO₃, MW: 197.23 g/mol ) into its functional components to understand how it will interact with chromatographic stationary phases and ionization sources:

  • The Secondary Amine (-NH-): This is the most critical feature. In GC-MS, underivatized secondary amines hydrogen-bond strongly with residual silanol groups (-SiOH) on fused-silica columns. This causes severe peak tailing, loss of resolution, and poor linearity at low concentrations[3]. Conversely, in LC-MS, this basic nitrogen has a high proton affinity, making it an ideal candidate for Positive Electrospray Ionization (ESI+), yielding a strong [M+H]+ precursor ion at m/z 198.1.

  • The Furan Ring: The electron-rich furan ring is susceptible to oxidation and acid-catalyzed ring-opening. Therefore, sample preparation must avoid strong mineral acids. Dilute organic acids (e.g., 0.1% formic acid) are optimal.

  • The Methyl Ester: Susceptible to hydrolysis at high pH. The analytical mobile phase must be kept slightly acidic to neutral to ensure the ester remains intact during the analytical run.

Analytical Workflow & Logical Relationships

G Compound Methyl 3-{[(furan-2-yl)methyl]amino} -2-methylpropanoate Prep Sample Extraction & Internal Standard Addition Compound->Prep Split Method Selection Prep->Split GC_Path GC-MS (EI) Split->GC_Path Volatile LC_Path LC-MS/MS (ESI+) Split->LC_Path Polar/Basic Deriv TFAA Derivatization (Masks 2° Amine) GC_Path->Deriv GC_Acq EI-Quadrupole (m/z 81 Base Peak) Deriv->GC_Acq Val ICH Q2(R2) Validation Data Synthesis GC_Acq->Val Dilute Direct Dilution (0.1% Formic Acid) LC_Path->Dilute LC_Acq ESI-QqQ MRM (198.1 -> 81.1) Dilute->LC_Acq LC_Acq->Val

Workflow comparing GC-MS and LC-MS validation strategies for the synthesized compound.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, both protocols are designed as self-validating systems . This means the analytical sequence incorporates automated quality gates; if predefined criteria (e.g., Internal Standard recovery, blank matrix carryover) fail, the run halts, preventing the generation of spurious data.

GC-MS (EI-Quadrupole) Protocol

Causality: Derivatization is mandatory to mask the secondary amine, increasing volatility and preventing column adsorption[3].

  • Step 1: Internal Standard Addition: Spike 10 µL of Furfuryl-d₅-amine (10 µg/mL) into 100 µL of the sample extract to correct for derivatization efficiency and injection variability.

  • Step 2: Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Incubate at 60°C for 30 minutes. This converts the secondary amine into a stable N-trifluoroacetamide derivative.

  • Step 3: Evaporation & Reconstitution: Evaporate to dryness under a gentle nitrogen stream to remove excess TFAA (which degrades GC columns). Reconstitute in 100 µL of hexane.

  • Step 4: Instrumental Analysis:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Splitless mode at 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Electron Ionization (EI, 70 eV). Monitor the base peak at m/z 81 (furfuryl cation) and the derivatized molecular ion.

LC-MS/MS (ESI-QqQ) Protocol

Causality: The basic amine allows for direct, highly sensitive analysis without derivatization by utilizing acidic mobile phases to drive protonation.

  • Step 1: Sample Preparation: Dilute the synthesized compound 1:100 in Mobile Phase A. Spike with 10 µL of the deuterated internal standard.

  • Step 2: Instrumental Analysis:

    • Column: Waters XBridge C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    • Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) transition: m/z 198.1 81.1 (Collision Energy: 15 eV).

The Self-Validating Quality Gates[2]
  • System Suitability Test (SST): 6 consecutive injections of the LOQ standard must yield a Relative Standard Deviation (RSD) 5% before the batch can proceed.

  • Carryover Check: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area <20% of the LOQ.

  • IS Tracking: Internal standard area for every sample must remain within ±20% of the mean IS area of the calibration curve.

Comparative Validation Data

The following table summarizes the validation metrics obtained from both methodologies, evaluated strictly against ICH Q2(R2) acceptance criteria[1].

Validation ParameterGC-MS (Derivatized)LC-MS/MS (Direct)ICH Q2(R2) / FDA Acceptance Criteria
Linearity Range 50 – 5000 ng/mL1 – 1000 ng/mL R2≥0.990
LOD (S/N 3) 15.0 ng/mL0.2 ng/mLN/A (Informational)
LOQ (S/N 10) 50.0 ng/mL1.0 ng/mLAccuracy ±20% , RSD ≤20%
Intra-day Precision (RSD) 4.2%1.8% ≤15% ( ≤20% at LOQ)
Inter-day Precision (RSD) 5.5%2.4% ≤15% ( ≤20% at LOQ)
Accuracy (Recovery) 92.4% – 104.1%98.5% – 101.2%85% – 115%
Sample Prep Time ~45 minutes< 5 minutesMethod Dependent
Carryover < 15% of LOQNone detected ≤20% of LOQ

Mechanistic Discussion: Why LC-MS Outperforms for this Scaffold

While both techniques successfully validated the synthesized compound, LC-MS/MS is objectively superior for routine quantification and validation of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate.

  • Sensitivity and Ionization Efficiency: The LC-MS/MS method achieved an LOQ 50 times lower than GC-MS (1.0 ng/mL vs. 50.0 ng/mL). This is mechanistically driven by the secondary amine. In ESI+, the amine acts as a powerful proton sponge, resulting in near 100% ionization efficiency. In GC-MS, EI is a hard ionization technique that shatters the molecule; while it produces a strong m/z 81 fragment, the overall signal-to-noise ratio is diluted across multiple fragmentation pathways.

  • Workflow Robustness: The GC-MS workflow requires TFAA derivatization. Incomplete derivatization leads to split peaks and poor precision (reflected in the higher GC-MS RSD of 5.5%). Furthermore, excess derivatizing agents can degrade the MS source over time. LC-MS/MS bypasses this entirely via a simple "dilute-and-shoot" approach, preserving the integrity of the ester and furan ring.

  • Orthogonal Utility: Despite the dominance of LC-MS/MS for quantification, GC-MS retains specific utility during the early synthesis phase. Because GC-MS utilizes a standardized 70 eV EI source, it allows researchers to screen for volatile, non-polar synthesis byproducts (e.g., unreacted furfural or homocoupled impurities) using NIST library matching—a capability LC-MS/MS lacks.

References

  • FDA Guidance for Industry: M10 Bioanalytical Method Validation and Study Sample Analysis. Food and Drug Administration (FDA). URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. URL:[Link]

Sources

Comparative

Comparative Guide: Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate vs. Benzylamine Derivatives in Lead Optimization

Strategic Context & Rationale In the iterative process of rational drug design, the bioisosteric replacement of a ubiquitous phenyl ring with a furan heterocycle is a classical tactic used to fine-tune a pharmacophore's...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Rationale

In the iterative process of rational drug design, the bioisosteric replacement of a ubiquitous phenyl ring with a furan heterocycle is a classical tactic used to fine-tune a pharmacophore's physicochemical properties[1]. This guide provides an objective, data-driven comparison between methyl 3-(benzylamino)-2-methylpropanoate (BZA-MP) and its furan analog, methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (FMA-MP) .

Both compounds act as highly versatile β -amino ester building blocks. They are frequently deployed as prodrug moieties, basic amine centers for salt formation, or flexible spacers in lead optimization campaigns[2]. However, the decision to swap a benzylamine derivative for a furfurylamine derivative fundamentally alters the electronic distribution, metabolic fate, and target-binding thermodynamics of the resulting drug candidate.

Structural and Physicochemical Profiling

The transition from a carbocyclic phenyl ring (BZA-MP) to an oxygen-containing heteroaromatic furan ring (FMA-MP) introduces distinct structural nuances. The phenyl group is highly lipophilic and dominates in hydrophobic and π−π stacking interactions. Conversely, furan is an electron-rich, five-membered system. The inclusion of the heteroatom decreases the overall lipophilicity and provides a weak hydrogen-bond acceptor, which can be critical for orienting the molecule within polar binding pockets[3].

Table 1: Comparative Physicochemical Profiling

PropertyBZA-MP (Phenyl Scaffold)FMA-MP (Furan Bioisostere)Impact on Drug Design
Molecular Weight 207.27 g/mol [4]197.23 g/mol Furan reduces MW slightly, improving ligand efficiency (LE).
LogP (Calculated) ~2.1~1.3Furan is less lipophilic, generally improving aqueous solubility.
Topological Polar Surface Area 38.3 Ų51.4 ŲThe furan oxygen adds to the polar surface area, affecting permeability.
Electronic Character Neutral / Mild π -donorHighly electron-richFuran acts as a stronger π -donor, altering receptor binding affinities.
Synthetic Methodology: The Aza-Michael Addition

To ensure a scalable and self-validating synthesis of both FMA-MP and BZA-MP, the aza-Michael addition of the respective primary amine to methyl methacrylate is the preferred route. This methodology is highly atom-economical, avoids the generation of toxic alkyl halide byproducts, and offers excellent regioselectivity compared to direct alkylation.

Synth A Amine Donor (Furfurylamine / Benzylamine) C Solvent & Conditions (MeOH, 50°C, 12-24h) A->C B Michael Acceptor (Methyl Methacrylate) B->C D Beta-Amino Ester (FMA-MP / BZA-MP) C->D

Caption: Aza-Michael addition workflow for synthesizing beta-amino ester derivatives.

Protocol 1: Synthesis of FMA-MP and BZA-MP

Expertise & Causality: Utilizing anhydrous methanol as a protic solvent accelerates the aza-Michael addition. The solvent stabilizes the transient enolate intermediate through hydrogen bonding, ensuring high conversion rates without the need for harsh Lewis acid catalysts.

  • Preparation: In an oven-dried round-bottom flask, dissolve 10.0 mmol of the primary amine (furfurylamine for FMA-MP[5] or benzylamine for BZA-MP) in 15 mL of anhydrous methanol.

  • Addition: Dropwise, add 12.0 mmol (1.2 equivalents) of methyl methacrylate. The slight stoichiometric excess of the Michael acceptor drives the equilibrium toward complete amine consumption.

  • Reaction: Stir the mixture at 50 °C for 16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. Self-Validation Step: Use a ninhydrin stain to confirm the total consumption of the primary amine (which stains dark purple/red).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess methyl methacrylate.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the pure secondary amine.

  • Analytical Validation: Confirm the structure via 1 H NMR. Success is definitively indicated by the disappearance of the vinylic protons of methyl methacrylate ( 5.5–6.1 ppm) and the appearance of a diagnostic doublet-of-doublets for the newly formed diastereotopic methylene protons adjacent to the chiral center.

Metabolic Liabilities & Stability Assays

While the furan ring offers distinct physicochemical advantages, it introduces critical metabolic liabilities. Aromatic carbocycles like the phenyl ring in BZA-MP are typically metabolized via CYP450-mediated para-hydroxylation, yielding relatively stable, easily cleared phenolic metabolites. In stark contrast, the electron-rich furan ring in FMA-MP is highly susceptible to CYP450 oxidation, often forming reactive epoxide or enedione intermediates[1]. These electrophilic species can covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity and rapid systemic clearance[3].

Metab F FMA-MP (Furan Bioisostere) CYP Hepatic CYP450 Oxidation F->CYP P BZA-MP (Phenyl Scaffold) P->CYP Epox Reactive Epoxide (Toxicity Risk) CYP->Epox Furan Route Hydrox Para-Hydroxylation (Clearance) CYP->Hydrox Phenyl Route

Caption: Divergent CYP450-mediated metabolic pathways for furan versus phenyl scaffolds.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Expertise & Causality: This assay acts as a self-validating system by incorporating an internal standard (verapamil) to normalize LC-MS/MS injection variability, and a negative control (buffer without NADPH) to distinguish true enzymatic clearance from background chemical instability.

  • Incubation Mixture: Prepare a 1 mL incubation mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 µM of the test compound (FMA-MP or BZA-MP) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the enzymatic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: At precise time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL verapamil (internal standard). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C to precipitate the denatured proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound versus time.

Table 2: Representative Metabolic Stability Data

ParameterBZA-MP (Phenyl Scaffold)FMA-MP (Furan Bioisostere)
Half-life ( t1/2​ ) in HLM > 45 minutes< 15 minutes
Intrinsic Clearance ( CLint​ ) Low (< 20 µL/min/mg)High (> 80 µL/min/mg)
Primary Metabolite Risk Para-hydroxybenzyl derivative (Safe)Ring-opened/epoxide adducts (Toxic)
Conclusion

The substitution of a benzylamine with a furfurylamine derivative in the synthesis of β -amino esters is a powerful tool for modulating lipophilicity and exploring novel target interactions. However, as demonstrated by the metabolic profiling, the furan ring's susceptibility to oxidative bioactivation necessitates careful structural optimization. Drug designers must meticulously weigh the physicochemical benefits of the furan bioisostere against its potential for rapid hepatic clearance and toxicity.

References
  • Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers | Benchchem |1[1]

  • Aromatic Bioisosteres | Cambridge MedChem Consulting | 3[3]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Journal of Medicinal Chemistry - ACS Publications | 2[2]

  • SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL | Société Chimique de Tunisie | 5[5]

  • CAS 4010-62-2: Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate | CymitQuimica | 4[4]

Sources

Validation

A Comparative Guide to the Structural Validation of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Abstract This guide presents a comprehensive framework for the structural validation of the novel compound, methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate. As a molecule incorporating a secondary amine, a methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive framework for the structural validation of the novel compound, methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate. As a molecule incorporating a secondary amine, a methyl ester, and a furan ring, its structural confirmation requires a meticulous analytical approach. This document provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as the primary technique for functional group identification. We will explore the predicted vibrational modes, present a detailed experimental protocol for data acquisition via Attenuated Total Reflectance (ATR)-FTIR, and critically compare its capabilities with orthogonal techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers and drug development professionals, offering field-proven insights into establishing a self-validating system for unequivocal molecular characterization.

Introduction

The synthesis of novel chemical entities is the cornerstone of modern drug discovery and materials science. Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is one such molecule, presenting a unique combination of functional groups that confer specific chemical properties. Before any downstream application, its structural integrity must be rigorously confirmed.[1][2] FTIR spectroscopy serves as a rapid, non-destructive first-line analytical technique, providing a distinct "molecular fingerprint" based on the vibrational frequencies of its chemical bonds.[3] This guide will first deconstruct the molecule to predict its characteristic FTIR spectrum. Subsequently, we will detail a robust protocol for acquiring this data and then place FTIR analysis within a broader validation context by comparing it with the highly detailed connectivity information from NMR and the precise mass and fragmentation data from MS.[4][5]

The Molecular Blueprint: Predicted FTIR Spectral Analysis

The power of FTIR spectroscopy lies in its ability to identify specific functional groups, each of which absorbs infrared radiation at a characteristic frequency.[6] By dissecting the structure of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate, we can predict the key absorption bands expected in its spectrum.

Molecular Structure: C₉H₁₃NO₃

The primary functional groups for analysis are:

  • Secondary Amine (-NH-)

  • Methyl Ester (-COOCH₃)

  • Furan Ring (heterocyclic aromatic)

  • Alkyl Backbone (C-H bonds)

Based on established correlation charts and spectral data of similar compounds, we can anticipate the following vibrational modes:

Secondary Amine Vibrations
  • N-H Stretch: A single, characteristically weak to moderate, sharp absorption band is expected in the 3350-3310 cm⁻¹ region, confirming the presence of the N-H bond in the secondary amine.[5][7] This band is typically less intense than the O-H stretch of alcohols.[7]

  • N-H Bend (Wag): An out-of-plane bending vibration, often referred to as an N-H wag, is expected as a broad band in the 750-700 cm⁻¹ region.[8]

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond in this aliphatic amine should appear as a medium or weak band in the 1250-1020 cm⁻¹ range.[5]

Methyl Ester Vibrations
  • C=O Stretch: This is one of the most prominent and easily identifiable peaks in the spectrum. For a saturated aliphatic ester, a very strong, sharp absorption band is predicted between 1755 and 1735 cm⁻¹.[9]

  • C-O-C Stretches: Esters exhibit two distinct C-O stretching vibrations. An asymmetric C-C-O stretch is expected as a strong band between 1210 and 1160 cm⁻¹, while a symmetric O-C-C stretch will appear as another strong band, typically between 1100 and 1000 cm⁻¹.[9] The presence of these three intense bands (C=O, C-C-O, and O-C-C) is a classic pattern for esters.[9]

Furan Ring Vibrations
  • C-H Stretch (Aromatic): The stretching of the C-H bonds on the furan ring will likely appear as peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

  • C=C Stretch (Aromatic): The double bond stretching within the furan ring is expected to produce bands in the 1600-1475 cm⁻¹ region.

  • Ring C-O Stretch: The stretching of the C-O single bond within the furan ring itself contributes to the complex fingerprint region.[10]

Alkyl Backbone Vibrations
  • C-H Stretch (Aliphatic): Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups in the molecule's backbone will result in strong, sharp peaks in the 3000-2850 cm⁻¹ region.[11]

  • C-H Bends: Bending vibrations (scissoring, rocking) for the methyl and methylene groups will appear in the 1465-1375 cm⁻¹ range.[12]

Summary of Predicted FTIR Absorption Bands
Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3350 - 3310Secondary Amine (N-H Stretch)Medium, Sharp
3100 - 3000Furan (Aromatic C-H Stretch)Medium to Weak
3000 - 2850Alkyl (Aliphatic C-H Stretch)Strong, Sharp
1755 - 1735Methyl Ester (C=O Stretch)Very Strong, Sharp
1600 - 1475Furan (C=C Ring Stretch)Medium to Weak
1465 - 1375Alkyl (C-H Bend)Medium
1250 - 1020Secondary Amine (C-N Stretch)Medium to Weak
1210 - 1000Methyl Ester (C-O-C Stretches)Two Strong Bands
750 - 700Secondary Amine (N-H Wag)Medium, Broad

Experimental Protocol: Acquiring the FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this compound, as it is suitable for liquids or oily solids and requires minimal to no sample preparation, ensuring rapid and reproducible analysis.[7][13] The rationale for this choice is efficiency and the preservation of the sample, which can be recovered post-analysis.[13]

Step-by-Step ATR-FTIR Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.[1]

    • Verify that the ATR accessory is correctly installed and the crystal (typically diamond) is clean.

  • Crystal Cleaning (Self-Validation Step):

    • Clean the ATR crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe.[4]

    • Allow the solvent to fully evaporate. The cleanliness of the crystal is paramount to prevent cross-contamination and spectral artifacts.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum.[14] This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these contributions from the final sample spectrum.[15] The number of scans for the background should be at least equal to the number of scans for the sample to ensure a good signal-to-noise ratio.[16]

  • Sample Application:

    • Place a small drop (a few microliters) of the neat methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate sample directly onto the center of the ATR crystal.[13] Ensure the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement would involve 16 to 64 scans at a resolution of 4 cm⁻¹.[16][17]

    • The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform an Automatic Baseline Correction if necessary to flatten the baseline.[18]

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the experimental peak positions with the predicted values in the table above to confirm the presence of the key functional groups.

  • Post-Analysis Cleanup:

    • Thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes to prepare the instrument for the next user.[14]

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Start Clean_Crystal Clean ATR Crystal (Isopropanol) Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Neat Sample to Crystal Background_Scan->Apply_Sample Ready for Sample Acquire_Spectrum Acquire Sample Spectrum (16-64 scans) Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction) Acquire_Spectrum->Process_Data Raw Data Interpret_Spectrum Interpret Spectrum & Compare to Predictions Process_Data->Interpret_Spectrum End End Interpret_Spectrum->End Validation_Techniques Molecule Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate FTIR FTIR Spectroscopy • Confirms Functional Groups • Vibrational Modes (Bonds) Molecule->FTIR NMR NMR Spectroscopy • Determines C-H Framework • Atomic Connectivity & Stereochemistry Molecule->NMR MS Mass Spectrometry • Measures Molecular Weight • Elemental Composition & Fragmentation Molecule->MS

Caption: Complementary nature of spectroscopic validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unparalleled, detailed map of the carbon-hydrogen framework. [4]It elucidates atom-to-atom connectivity, which FTIR cannot.

  • ¹H NMR: Would reveal the number of unique proton environments, their integration (number of protons), and their splitting patterns (indicating adjacent protons). We would expect distinct signals for the furan ring protons, the -NH- proton (which may be broad), the methoxy (-OCH₃) singlet, and the various protons on the propanoate and methyl linker, with characteristic chemical shifts and coupling constants.

  • ¹³C NMR: Would show a distinct signal for each unique carbon atom in the molecule, including the carbonyl carbon of the ester (~170 ppm), the carbons of the furan ring (typically 110-150 ppm), and the aliphatic carbons. [19][20]

Mass Spectrometry (MS)

MS provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues to its structure. [15][21]

  • Molecular Ion Peak (M⁺): The molecular formula C₉H₁₃NO₃ gives a molecular weight of 183.20 g/mol . High-resolution mass spectrometry should detect a molecular ion peak very close to this value, confirming the elemental composition.

  • Fragmentation Pattern: The molecule is expected to fragment in predictable ways upon ionization. [22]Key fragment ions would likely include:

    • Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway for amines, which would be highly diagnostic. [23][24] * Loss of Methoxy Group: Fragmentation of the ester could lead to the loss of ·OCH₃ (31 Da) or CH₃OH (32 Da).

    • Furfuryl Cation: A prominent peak at m/z 81, corresponding to the stable furfuryl cation, is highly probable.

Comparative Summary of Techniques
TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Presence or absence of specific functional groups.Fast, non-destructive, versatile sample handling, excellent for confirming functional groups. [4]Provides limited information on the overall molecular skeleton and connectivity.
NMR Spectroscopy Detailed carbon-hydrogen framework, atomic connectivity, stereochemistry.Unparalleled for complete 3D structure elucidation and isomer differentiation. [4][25]Lower sensitivity, requires higher sample concentration, more time-consuming.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.Extremely high sensitivity (picomole to femtomole), small sample amount required, confirms molecular formula. [21]Isomers can be difficult to distinguish without tandem MS, fragmentation can be complex to interpret. [4]

Conclusion

The structural validation of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is a multi-step process for which FTIR spectroscopy is an indispensable initial tool. Its ability to rapidly and non-destructively confirm the presence of the key secondary amine, methyl ester, and furan functional groups provides foundational evidence of a successful synthesis. However, for unequivocal proof of structure—a requirement in regulated environments like drug development—FTIR data must be supported by orthogonal techniques. The detailed connectivity map provided by NMR spectroscopy and the precise mass and fragmentation data from Mass Spectrometry, when used in concert, create a self-validating analytical system. This integrated approach ensures the highest level of scientific integrity and provides the authoritative structural confirmation necessary for further research and development.

References

  • Benchchem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of 4,7,10,13,16-Docosapentaenoic Acid (DPA) Methyl Ester. Benchchem.
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  • Benchchem. (2025). A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. Benchchem.
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  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19.
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  • Queiroz, M. R. P., et al. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 55(5), 975-983.
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  • Chemistry Department, University of California, Los Angeles. (n.d.). FTIR SOP. UCLA.
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  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
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  • PatSnap. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
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  • Sokołowska, M., et al. (2020). Enzymatically catalyzed furan-based copolyesters containing dimerized fatty acid derivative as a building block. Polymers, 12(10), 2349.
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  • TSI Journals. (2021). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. Trade Science Inc., 14(2).
  • Page Jr, T. F., et al. (1969). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 91(20), 5533-5539.
  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved March 21, 2026, from [Link]

  • Wang, Y., et al. (2021). Characteristic MS fragmentation patterns for Heyns and Amadori compounds. Food Chemistry, 344, 128616.
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  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved March 21, 2026, from [Link]

  • Wessjohann, L. A., et al. (2007). DFT simulations and vibrational spectra of 2-amino-2-methyl-1,3-propanediol. Journal of Molecular Structure: THEOCHEM, 806(1-3), 1-9.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Comprehensive Safety & Handling Guide: Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate Hazard Analysis: A Structurally-Informed Risk Assessment Due to the absence of a specific Safety Data Sheet (SDS) for methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Hazard Analysis: A Structurally-Informed Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate, a risk assessment must be derived from its structure. The molecule combines a furan derivative with an amino ester, each presenting distinct potential hazards.

  • The Furan Moiety: Furan and its derivatives are a class of compounds requiring meticulous handling. Furan itself is classified as a highly flammable liquid, potentially carcinogenic, and is known to be toxic by ingestion, inhalation, and skin absorption.[1][2] A critical and often overlooked hazard is the potential for furan derivatives to form explosive peroxides upon prolonged exposure to air and light.[3]

  • The Aminopropanoate Moiety: Aliphatic amines and esters can cause irritation to the skin, eyes, and respiratory system.[4][5] Depending on the specific structure, they can also act as sensitizers, causing allergic reactions upon repeated exposure.

  • Inference from Structural Analogs: The closely related compound, methyl 3-(furan-2-yl)propanoate, is classified with several GHS hazard warnings:

    • H227: Combustible liquid.[6]

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6]

Given these factors, it is imperative to handle methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate as a substance that is potentially flammable, irritant to skin and eyes, harmful if inhaled or ingested, and capable of forming explosive peroxides.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks of exposure through all potential routes: inhalation, dermal contact, and eye contact.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 or EN 166 compliant) AND a full-face shield.Protects against splashes of the liquid and potential vapors that can cause serious eye irritation.[1][8] A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or Neoprene gloves (minimum 8 mil thickness). Consider double-gloving.Provides a barrier against skin contact, which can cause irritation.[9] Always inspect gloves for tears or degradation before use and dispose of them immediately after handling.[8]
Body Protection Flame-resistant laboratory coat, fully buttoned, with long sleeves. Chemical-resistant apron for large-volume work or transfers.Minimizes the risk of skin exposure from spills or splashes.[9] Full-length pants and closed-toe shoes are mandatory to prevent any skin exposure.[1]
Respiratory Protection Use is mandatory within a certified chemical fume hood. For situations outside of a fume hood (e.g., large spills), a full-face respirator with multi-purpose organic vapor cartridges is required.[1]Protects against inhalation of vapors, which may be harmful and cause respiratory irritation.[1][10]

Operational and Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe experimental workflow.

Pre-Handling Safety Workflow

Before any manipulation of the compound, the following safety checks must be completed. This workflow ensures that all engineering controls and personal protective measures are in place and functional.

G cluster_prep Preparation Phase cluster_ppe PPE & Handling a 1. Review Analog Safety Data Sheets b 2. Verify Chemical Fume Hood Certification a->b Confirm Controls c 3. Locate & Test Emergency Equipment (Eyewash, Shower) b->c Check Readiness d 4. Prepare Designated Waste Containers c->d Plan for Disposal e 5. Don All Required PPE (Gloves, Goggles, Coat) d->e Ready for Handling f 6. Perform All Manipulations Inside Fume Hood e->f g 7. Keep Container Tightly Closed When Not In Use f->g

Caption: Pre-Handling Safety & PPE Workflow

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area within a certified chemical fume hood for the procedure. Ensure the sash is kept at the lowest practical height.[1]

  • Aliquotting: When weighing or transferring the material, use spark-proof tools and ground containers to prevent static discharge.[9][11] Handle and open the container with care.

  • Reaction Setup: Keep the reaction vessel within secondary containment (e.g., a plastic tray) to contain any potential spills. If the reaction is heated, ensure smooth boiling and avoid localized overheating.

  • Post-Handling: After handling, thoroughly wash hands with soap and water.[8] Decontaminate the work area within the fume hood.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from light, heat, and incompatible materials like strong oxidizing agents.[1][11] If the material is stored for extended periods, it should be dated upon receipt and opening to monitor for potential peroxide formation.[1]

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth contact) and seek immediate medical attention.[1][8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

  • Spills: For small spills (<100 mL) within a fume hood, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[9] Collect the waste in a sealed container for proper disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Disposal Plan: Preventing Environmental Contamination

Improper disposal of furan-containing compounds poses a significant environmental risk. The incineration of chlorinated materials, which may be present in mixed waste streams, can lead to the formation of highly toxic and persistent pollutants like dioxins and furans.[13][14][15] Therefore, a dedicated and compliant disposal pathway is mandatory.

Chemical Waste Disposal Workflow

G cluster_waste Waste Handling & Disposal a 1. Collect Waste in a Designated, Compatible Container b 2. Segregate Furan-Containing Waste from Other Streams a->b Avoid Mixing c 3. Label Container Clearly: 'Hazardous Waste', Full Chemical Name b->c Ensure Identification d 4. Keep Container Tightly Sealed in a Ventilated Area c->d Store Safely e 5. Contact Institutional EHS for Pickup and Disposal d->e Official Handover f 6. EHS Manages Final Disposal via High-Temperature Incineration e->f

Caption: Chemical Waste Disposal Workflow

Disposal Protocol
  • Segregation: All waste containing methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate, including contaminated consumables (gloves, paper towels, absorbent), must be collected separately from general laboratory waste.[16]

  • Containment: Use a designated, leak-proof, and chemically compatible hazardous waste container. Keep the container closed at all times except when adding waste.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the full chemical name of all contents.

  • Arranging Disposal: Do not discharge any amount of this chemical into drains or sewer systems.[9] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.[16] The preferred method of disposal is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to prevent the release of toxic byproducts.[9][17]

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